HS-173

Catalog No.
S548061
CAS No.
1276110-06-5
M.F
C21H18N4O4S
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HS-173

CAS Number

1276110-06-5

Product Name

HS-173

IUPAC Name

ethyl 6-[5-(benzenesulfonamido)-3-pyridinyl]imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3

InChI Key

SEKOTFCHZNXZMM-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

HS173; HS 173; HS-173.

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

The exact mass of the compound Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate is 422.10488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

Mechanism of Action and Targeted Pathways

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 acts as a potent and selective PI3Kα inhibitor. Its primary mechanism is the inhibition of the PI3K/Akt signaling axis, a pathway frequently dysregulated in cancer and fibrotic diseases [1] [2].

The diagram below illustrates the core signaling pathway targeted by this compound and its downstream effects.

G cluster_effects Key Biological Effects PI3K PI3K (e.g., p110α) Akt Akt PI3K->Akt Activates HS173 This compound Inhibitor HS173->PI3K Inhibits mTOR mTOR Akt->mTOR P70S6K P70S6K Akt->P70S6K Activates Smad23 Smad2/3 Akt->Smad23 Can Cross-talk FOXO Transcription Factors (e.g., FOXO) Akt->FOXO Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Akt->EMT CellGrowth Cell Growth & Proliferation mTOR->CellGrowth P70S6K->CellGrowth Smad23->EMT ECM ECM Production (Collagen, Fibronectin) Smad23->ECM Apoptosis Apoptosis Inhibition FOXO->Apoptosis Metastasis Cell Migration & Metastasis EMT->Metastasis

This compound inhibits PI3K/Akt signaling and downstream processes.

Experimental Evidence and Key Findings

The therapeutic potential of this compound is supported by experimental data across multiple disease models.

Anti-fibrotic Effects in Liver Fibrosis

This compound demonstrates strong activity against liver fibrosis by targeting activated hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue production in the liver [1].

Table 1: Anti-fibrotic Effects of this compound in Hepatic Stellate Cells (HSCs)

Experimental Model Key Findings Concentration/Dose
In Vitro (HSC-T6 & LX-2 cells) ~80-90% cell growth inhibition 10 μM for 24-72 h [1]
Induced G2/M cell cycle arrest (46.3% of cells) 5 μM for 8 h [1]
Induced apoptosis; Increased cleaved caspase-3; Loss of mitochondrial membrane potential 0.1 - 5 μM [1]
Reduced expression of α-SMA, collagen I, fibronectin, vimentin, TIMP-1 0.1 - 5 μM [1]
In Vivo (CCl₄-induced mouse model) Reduced fibrotic area and collagen deposition 10 & 20 mg/kg [1]
Lowered levels of AST & ALT (liver damage markers) 10 & 20 mg/kg [1]
Anti-cancer and Anti-metastatic Effects

Research in pancreatic cancer models shows that this compound not only inhibits tumor growth but also suppresses metastasis by targeting the process of Epithelial-Mesenchymal Transition (EMT) [2] [3].

Table 2: Anti-cancer and Anti-metastatic Effects of this compound in Pancreatic Cancer

Experimental Model Key Findings Concentration/Dose
In Vitro (Panc-1, Miapaca-2, AsPC-1 cells) 40-50% cell growth inhibition 1 μM for 48 h [2]
Significant inhibition of colony formation <1 μM for 14 days [2]
Suppressed TGF-β-induced cell migration & invasion 0.1 - 10 μM [2]
Reversed EMT: Increased E-cadherin; Decreased Vimentin, ZEB1 0.1 - 10 μM [2]
In Vivo (Mouse models) Suppressed primary tumor growth (xenograft & orthotopic) 20 mg/kg [2]
Inhibited metastasis to liver and lung 20 mg/kg [2]
Synergistic Effect in Combination Therapy

This compound exhibits a synergistic effect when combined with Sorafenib, a multi-kinase inhibitor. This combination simultaneously targets the PI3K/AKT and RAF/MEK/ERK pathways, two crucial signaling networks in pancreatic cancer [4]. This dual inhibition leads to enhanced suppression of cancer cell proliferation, increased apoptosis, and reduced angiogenesis compared to either agent alone [4].

Detailed Experimental Protocols

Key methodologies from the cited literature are summarized below to provide a reference for experimental design.

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, Miapaca-2, AsPC-1) or hepatic stellate cells (HSC-T6, LX-2) [1] [2] [4].
  • Compound Treatment: Cells are treated with this compound across a concentration range (typically 0.1 to 10 μM) for 24, 48, and 72 hours [1] [2].
  • Viability Assessment: Cell viability is measured using MTT assay. Results are presented as a percentage of growth inhibition relative to untreated control cells [2] [4].
  • Proliferation Assay: DNA synthesis incorporation is measured using a BrdU assay kit to directly assess proliferation rates [1].
  • Clonogenic Assay: Cells are treated with this compound for 24 hours, then re-plated and allowed to grow for 14 days to assess long-term survival and colony-forming ability [2].
Analysis of Apoptosis and Cell Cycle
  • TUNEL Assay: Used to detect DNA fragmentation in apoptotic cells. Cells are treated with this compound, fixed, and stained using a TUNEL assay kit, followed by fluorescence microscopy analysis [1].
  • Mitochondrial Membrane Potential (ΔΨm): Assessed using JC-1 staining. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm, an early marker of apoptosis [1].
  • Western Blotting: Treated cells are lysed, and proteins are separated by SDS-PAGE. Membranes are probed with antibodies against apoptosis-related proteins (e.g., Bcl-2, cleaved caspase-3) [1].
  • Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [1].
Migration, Invasion, and EMT Studies
  • Wound Healing Assay: A scratch is made in a confluent cell monolayer. The closure of the wound area is measured after 16 hours with or without this compound and TGF-β (10 ng/mL) co-treatment [2].
  • Transwell Invasion Assay: Cells are seeded into Matrigel-coated transwell chambers with this compound and TGF-β. After incubation, cells that invade through the membrane are stained and counted [2].
  • EMT Marker Analysis: The expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin, ZEB1, Snail) markers is analyzed by Western blotting and immunofluorescence in TGF-β-induced cells treated with this compound [2].
In Vivo Efficacy Studies
  • Liver Fibrosis Model: Induced in mice by intraperitoneal injection of CCl₄ (0.5 μL/g of body weight) twice a week for 6 weeks. This compound (10 or 20 mg/kg) is administered intraperitoneally three times a week for the final 2 weeks. Fibrosis is assessed by Masson's Trichrome (MT) staining of liver sections, and liver damage is evaluated by measuring serum AST/ALT levels [1].
  • Pancreatic Cancer Xenograft/Orthotopic Models: Cancer cells are implanted subcutaneously (xenograft) or into the pancreas (orthotopic) of mice. This compound (e.g., 20 mg/kg) is administered intraperitoneally several times per week. Tumor volume and weight are monitored. For metastasis models, metastasis to organs like the liver and lung is examined at the endpoint [2].

This compound is a promising targeted agent in preclinical development. Its ability to effectively block the PI3K/Akt pathway and its downstream effects on fibrosis, tumor growth, and metastasis warrants further investigation as a potential therapeutic strategy.

References

Comprehensive Technical Guide: HS-173 as a Novel PI3K Inhibitor in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-173 and PI3K Pathway Significance

This compound represents a novel class of phosphoinositide 3-kinase (PI3K) inhibitors that has emerged as a promising therapeutic candidate in oncology research, particularly for investigating treatment-resistant cancers such as pancreatic cancer. As a potent PI3Kα inhibitor, this compound specifically targets the p110α catalytic subunit of PI3K, which is frequently dysregulated in numerous human cancers. The PI3K/AKT/mTOR signaling pathway serves as a central intracellular cascade regulating essential cellular processes including proliferation, survival, metabolism, and motility. Aberrant activation of this pathway occurs frequently in tumors and has been strongly correlated with therapeutic resistance to conventional chemotherapy and radiation treatment, making it an attractive target for pharmaceutical intervention [1] [2].

The development of this compound addresses a critical need in oncology for targeted therapeutic agents that can overcome the limitations of conventional treatments, especially for aggressive malignancies characterized by poor prognosis and high metastatic potential. Pancreatic cancer, which maintains a dismal 5-year survival rate of less than 5%, represents a primary focus of this compound research due to the frequent observation of PI3K pathway activation in this cancer type. Beyond its direct antiproliferative effects, this compound has demonstrated significant potential in suppressing epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and in enhancing the efficacy of radiation therapy through mechanisms involving DNA damage response modulation [1] [2].

Mechanism of Action and Signaling Pathways

Primary Signaling Pathway Inhibition

The primary molecular mechanism of this compound involves potent inhibition of the PI3K/AKT/mTOR signaling axis, a critical regulator of cell survival and proliferation. This compound specifically targets the PI3K p110α catalytic subunit, effectively blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition prevents membrane recruitment and activation of AKT (protein kinase B), a central signaling node that subsequently regulates numerous downstream effectors including mTOR (mammalian target of rapamycin). The resulting disruption of this signaling cascade induces G2/M cell cycle arrest and promotes apoptotic cell death through multiple complementary mechanisms [2].

Research has revealed that this compound exerts additional pathway modulation beyond the core PI3K/AKT axis. In pancreatic cancer models, this compound effectively suppresses transforming growth factor-β (TGF-β)-induced EMT by concurrently inhibiting the Smad2/3 signaling pathway. This dual inhibition represents a particularly valuable therapeutic mechanism since the TGF-β pathway serves as a potent inducer of EMT and positive regulator of tumor progression and metastasis. The coordinated suppression of both PI3K/AKT/mTOR and Smad2/3 signaling enables this compound to effectively reverse the mesenchymal phenotype of cancer cells, restoring epithelial characteristics and reducing invasive potential [2].

DNA Damage Response Modulation

This compound demonstrates a unique radiosensitizing capability through its effects on the cellular DNA damage response system. Radiation therapy typically induces double-strand breaks (DSBs) in DNA, which normally activates the ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) repair pathways. This compound potently inhibits the activation of both ATM and DNA-PKcs, thereby compromising the cellular repair machinery and resulting in sustained DNA damage following radiation exposure. This effect manifests experimentally as increased and prolonged expression of γ-H2AX, a well-established marker of DNA DSBs, creating a cellular environment conducive to apoptotic death when combined with radiation treatment [1].

The following diagram illustrates the key signaling pathways targeted by this compound:

G define_color_blue define_color_blue define_color_red define_color_red define_color_yellow define_color_yellow define_color_green define_color_green define_color_white define_color_white define_color_dark define_color_dark HS173 This compound PI3K PI3K (p110α) HS173->PI3K Inhibits Smad Smad2/3 Activation HS173->Smad Inhibits ATM ATM Activation HS173->ATM Inhibits DNAPKcs DNA-PKcs Activation HS173->DNAPKcs Inhibits PIP2_PIP3 PIP2 → PIP3 Conversion PI3K->PIP2_PIP3 AKT AKT Activation PIP2_PIP3->AKT mTOR mTOR Signaling AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival EMT EMT & Metastasis mTOR->EMT Apoptosis Apoptotic Cell Death Smad->EMT TGFb TGF-β Stimulation TGFb->Smad DNAdamage DNA Damage (Radiation) DNAdamage->ATM DNAdamage->DNAPKcs Repair DNA Damage Repair ATM->Repair DNAPKcs->Repair SustainedDamage Sustained DNA Damage SustainedDamage->Apoptosis

Figure 1: this compound inhibits PI3K/AKT/mTOR, Smad2/3, and DNA damage repair pathways, reducing cell survival and enhancing apoptosis.

Efficacy Profiles Across Cancer Models

Anti-Proliferative and Anti-Metastatic Effects

This compound demonstrates dose-dependent cytotoxicity across multiple pancreatic cancer cell lines, with particularly notable efficacy against MiaPaCa-2, PANC-1, and AsPC-1 models. Experimental data reveals that treatment with 1 μM this compound for 48 hours reduces cell viability by approximately 40-50% in MiaPaCa-2 and AsPC-1 cells, while more prolonged exposure further enhances this anti-proliferative effect. Clonogenic assays substantiate these findings, demonstrating that this compound treatment results in less than 50% colony formation compared to controls at the 1 μM concentration in MiaPaCa-2 cells. Beyond its direct cytotoxic effects, this compound exhibits profound anti-metastatic properties by effectively suppressing TGF-β-induced migration and invasion in pancreatic cancer models. In wound healing assays, TGF-β stimulation typically results in over 90% wound closure within 16 hours, whereas co-treatment with this compound significantly inhibits this migratory response in a dose-dependent manner [2].

The compound's efficacy extends to in vivo models, where this compound demonstrates significant tumor growth suppression in both xenograft and orthotopic pancreatic cancer models without observable drug toxicity. Most notably, in established pancreatic cancer metastatic mouse models, this compound treatment substantially inhibits metastatic dissemination from primary tumors to distant organs, particularly the liver and lungs. This anti-metastatic effect correlates with this compound's ability to reverse the EMT process, evidenced by molecular analyses showing increased expression of epithelial markers (e.g., E-cadherin) and decreased expression of mesenchymal markers (e.g., N-cadherin, vimentin) as well as key transcription factors (ZEB1, Snail, Twist) that drive EMT progression. These findings position this compound as a promising candidate for targeting advanced-stage pancreatic cancer characterized by metastatic dissemination [2].

Radiosensitization Potential

This compound demonstrates remarkable synergistic efficacy when combined with radiation therapy, significantly enhancing the sensitivity of pancreatic cancer cells to irradiation. In clonogenic survival assays, pretreatment with this compound for 24 hours followed by radiation exposure (2-6 Gy) results in a substantial reduction in surviving fractions across all radiation doses tested. This radiosensitizing effect appears linked to this compound's ability to induce G2/M cell cycle arrest, a phase in which cells exhibit heightened sensitivity to radiation-induced DNA damage. In MiaPaCa-2 cells, the combination of this compound with radiation increases the G2/M phase population to 91%, compared to 75% with radiation alone, indicating synergistic cell cycle effects that enhance therapeutic efficacy [1].

The molecular basis for this radiosensitization involves this compound's inhibition of radiation-induced PI3K/AKT pathway activation, which normally contributes to radioresistance. Immunofluorescence analyses confirm that radiation increases phosphorylated AKT levels in pancreatic cancer cells, an effect significantly attenuated by this compound pretreatment. Furthermore, this compound increases and prolongs the expression of γ-H2AX, a marker of DNA double-strand breaks, following radiation exposure, indicating impaired DNA repair capacity. These cellular findings translate to in vivo efficacy, where the combination of this compound with radiation delays tumor growth and impairs DNA repair in pancreatic cancer xenograft models, providing compelling preclinical evidence for its potential clinical application as a radiosensitizer [1].

Table 1: Anti-Cancer Efficacy Profile of this compound in Preclinical Models

Cancer Model Assay Type This compound Concentration Key Findings Citation
Pancreatic Cancer (MiaPaCa-2, PANC-1) Cell Viability (MTT) 0.1-10 μM 40-50% reduction at 1μM (48h); dose- and time-dependent [2]
Pancreatic Cancer (MiaPaCa-2) Clonogenic Assay 1 μM <50% colony formation compared to control [2]
Pancreatic Cancer (Multiple lines) Wound Healing Migration Not specified Significant inhibition of TGF-β-induced migration [2]
Pancreatic Cancer (MiaPaCa-2, PANC-1) Radiosensitivity (Clonogenic) Not specified Significant reduction in surviving fractions at 2-6 Gy [1]
Pancreatic Cancer (MiaPaCa-2) Cell Cycle Analysis Not specified Increased G2/M arrest (91% vs 75% with radiation alone) [1]
Pancreatic Cancer Xenograft In Vivo Tumor Growth Not specified Significant tumor growth suppression without toxicity [1] [2]
Pancreatic Cancer Metastatic In Vivo Metastasis Not specified Inhibition of primary tumor metastasis to liver/lung [2]

Experimental Protocols and Methodologies

In Vitro Assessment Techniques

The comprehensive evaluation of this compound's therapeutic potential employs a range of established in vitro techniques that provide robust, quantifiable data on its anti-cancer mechanisms. Cell viability assays using MTT methodology typically involve treating pancreatic cancer cells (including Panc-1, MiaPaCa-2, and AsPC-1 lines) with this compound across a concentration range of 0.1-10 μM for 24, 48, and 72 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to convert MTT to purple formazan crystals, which are then dissolved in DMSO and quantified spectrophotometrically at 570 nm. This approach enables researchers to generate dose-response and time-course data essential for determining IC50 values and understanding compound kinetics [2].

Clonogenic survival assays represent another fundamental methodology in this compound research, particularly for assessing long-term anti-proliferative effects and radiosensitization potential. In these experiments, cells are treated with this compound for 24 hours before being irradiated at various doses (2-6 Gy). The treated cells are then seeded at low density and allowed to grow for 10-14 days, after which colonies are fixed, stained, and counted. This technique provides critical information about the reproductive viability of cells following treatment and identifies synergistic interactions between this compound and radiation. Additional mechanistic insights are gained through cell cycle analysis via flow cytometry, where this compound-treated cells are fixed, stained with propidium iodide, and analyzed for DNA content to determine phase distribution. These analyses consistently reveal G2/M phase accumulation, providing important clues about this compound's mechanism of action [1] [2].

Molecular Mechanism Elucidation

Understanding the molecular pathways modulated by this compound requires sophisticated techniques that assess protein expression, phosphorylation status, and subcellular localization. Western blot analysis serves as a cornerstone method, involving the extraction of total protein from this compound-treated cells, separation by SDS-PAGE, transfer to membranes, and probing with antibodies against key targets including p-AKT, p-ATM, p-DNA-PKcs, γ-H2AX, and apoptosis-related proteins such as cleaved caspase-3 and PARP. These analyses typically reveal dose-dependent inhibition of phosphorylation in the PI3K/AKT pathway and increased expression of DNA damage markers, providing molecular validation of this compound's mechanism of action. For assessment of DNA damage response, immunofluorescence staining for γ-H2AX foci represents a gold standard technique, offering visual confirmation of persistent DNA double-strand breaks following combination treatment with this compound and radiation [1].

The anti-metastatic potential of this compound is rigorously evaluated through migration and invasion assays that model critical steps in the metastatic cascade. Wound healing assays involve creating a scratch in a confluent cell monolayer, treating with TGF-β (10 ng/mL) with or without this compound, and monitoring wound closure over 16-24 hours through time-lapse microscopy. Transwell invasion assays employ Matrigel-coated chambers with serum-free medium in the upper chamber and chemoattractant-containing medium in the lower chamber; cells that invade through the Matrigel barrier following treatment are fixed, stained, and counted. These functional assays demonstrate this compound's potent inhibition of TGF-β-induced migration and invasion, correlating with molecular analyses of EMT markers that show mesenchymal-to-epithelial transition following treatment [2].

Table 2: Key Experimental Assays for Evaluating this compound Efficacy

Assay Category Specific Method Key Parameters Measured Significant Findings with this compound
Cell Viability MTT Assay Metabolic activity, IC50 values Dose- and time-dependent reduction in viability across pancreatic cancer lines
Long-term Proliferation Clonogenic Assay Reproductive cell survival Significant reduction in colony formation; enhanced radiation sensitivity
Apoptosis Detection TUNEL Assay DNA fragmentation Increased apoptotic cells with combination treatment (this compound + radiation)
Cell Cycle Analysis Flow Cytometry DNA content per cell G2/M phase arrest enhancement with radiation combination
Protein Expression Western Blot Pathway phosphorylation, protein cleavage Reduced p-AKT, p-ATM, p-DNA-PKcs; increased cleaved caspase-3/PARP
DNA Damage Immunofluorescence (γ-H2AX) DNA double-strand breaks Sustained γ-H2AX foci indicating impaired repair
Migration Capacity Wound Healing Assay Cell mobility, wound closure rate Inhibition of TGF-β-induced migration
Invasive Potential Transwell Invasion Matrix penetration capability Suppression of TGF-β-induced invasion through Matrigel
In Vivo Efficacy Xenograft/Orthotopic Models Tumor growth, metastasis Suppressed primary tumor growth and distant metastasis
In Vivo Experimental Models

The therapeutic efficacy of this compound has been validated through multiple in vivo models that recapitulate critical aspects of human pancreatic cancer progression and metastasis. Subcutaneous xenograft models typically involve implanting human pancreatic cancer cells (such as MiaPaCa-2 or PANC-1) into immunocompromised mice, followed by treatment with this compound administered via intraperitoneal injection or oral gavage. These studies consistently demonstrate significant tumor growth suppression without observable drug-related toxicity, providing important preliminary evidence of in vivo efficacy and tolerability. More clinically relevant orthotopic pancreatic cancer models, where cancer cells are implanted directly into the pancreas, further validate this compound's therapeutic potential and specifically enable assessment of its effects on local invasion and primary tumor growth within the appropriate tissue microenvironment [1] [2].

To specifically evaluate anti-metastatic efficacy, researchers have established sophisticated pancreatic cancer metastatic mouse models in which this compound's ability to inhibit distant dissemination can be quantitatively assessed. In these models, treatment with this compound significantly reduces metastatic burden in key target organs such as the liver and lungs, with histopathological analyses confirming decreased metastatic foci. Molecular analyses of tumors from these models provide corroborating evidence of this compound's mechanism of action, showing increased expression of epithelial markers (E-cadherin) and decreased expression of mesenchymal markers (N-cadherin, vimentin) and transcription factors (ZEB1, Snail, Twist) that drive EMT. These comprehensive in vivo studies not only demonstrate this compound's efficacy in controlling established tumors but also its potential to prevent metastatic dissemination, addressing the most lethal aspect of pancreatic cancer progression [2].

Research Implications and Future Directions

The compelling preclinical data supporting this compound's efficacy as a PI3K inhibitor with unique radiosensitizing and anti-metastatic properties positions it as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple interconnected pathways—PI3K/AKT/mTOR, Smad2/3, and DNA damage response mechanisms—represents a distinct advantage in addressing the pathogenic complexity of aggressive malignancies like pancreatic cancer. The dual inhibition of both PI3K and Smad2/3 signaling is particularly valuable given the established role of TGF-β in promoting EMT and metastasis, suggesting that this compound may effectively target the molecular drivers of disease progression beyond simply inhibiting proliferative signaling. Furthermore, its capacity to enhance radiation efficacy through inhibition of ATM and DNA-PKcs activation addresses a critical clinical challenge in oncology—overcoming radioresistance in treatment-refractory tumors [1] [2].

Future research directions for this compound should include systematic combination studies with standard chemotherapeutic agents used in pancreatic cancer treatment, such as gemcitabine and nab-paclitaxel, to determine potential synergistic effects and optimal sequencing strategies. Additionally, investigation of this compound's efficacy in genetically defined patient-derived xenograft models would help identify predictive biomarkers for patient selection, potentially enabling future precision medicine applications. The translational development of this compound would also benefit from comprehensive toxicology and pharmacokinetic studies to establish dosing parameters and safety profiles compatible with clinical application. Given the compelling evidence of its effects on EMT and metastasis, this compound warrants particular investigation in the neoadjuvant and adjuvant settings where targeting micrometastatic disease could significantly impact survival outcomes for pancreatic cancer patients [1] [2].

The following diagram illustrates a proposed experimental workflow for evaluating this compound:

G define_color_blue define_color_blue define_color_red define_color_red define_color_yellow define_color_yellow define_color_green define_color_green define_color_white define_color_white CellCulture Cell Culture Establishment Viability Cell Viability Assays (MTT) CellCulture->Viability Clonogenic Clonogenic Survival Assays Viability->Clonogenic Migration Migration/Invasion Assays Clonogenic->Migration Molecular Molecular Analyses (Western, IF) Migration->Molecular InVivo In Vivo Models (Xenograft/Orthotopic) Molecular->InVivo DataAnalysis Data Analysis & Interpretation InVivo->DataAnalysis InVitro In Vitro Phase AnimalStudies Animal Studies

Figure 2: Experimental workflow for evaluating this compound, progressing from in vitro assays to in vivo models.

Conclusion

References

Comprehensive Application Notes and Protocols for HS-173 Cell Viability Assessment in Cancer and Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-173

This compound is a novel, potent small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, with particular selectivity for the PI3Kα isoform (IC₅₀ = 0.8 nM) [1] [2]. This imidazopyridine derivative demonstrates strong anti-proliferative activity across various cancer cell lines and shows promising anti-fibrotic effects in hepatic stellate cells [3] [4]. As the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in numerous cancers and fibrotic diseases, this compound represents a valuable pharmacological tool for investigating this crucial cellular signaling axis and has potential as a therapeutic agent.

The compound exhibits a favorable pharmacological profile in preclinical studies, demonstrating efficacy in both in vitro and in vivo models [3] [4] [2]. Its chemical structure is defined as ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, with a molecular weight of 422.46 g/mol and CAS registry number 1276110-06-5 [1]. This compound is soluble in DMSO (84 mg/mL, 198.83 mM) but insoluble in water or ethanol, requiring appropriate formulation for biological applications [1].

Experimental Design and Planning

Cell Line Selection
  • Pancreatic cancer lines: Panc-1, Miapaca-2, and Aspc-1 cells for oncology studies [4]
  • Breast cancer lines: T47D, SK-BR-3, and MCF7 cells for hormone-responsive cancers [1] [2]
  • Hepatic stellate cells: HSC-T6 and LX-2 lines for fibrosis research [3]
  • Additional models: Prostate (PC-3), ovarian (SKOV3), and lung (A549) cancer lines for broader profiling [2]
Compound Preparation
  • Stock solution: Prepare 10 mM stock by dissolving 4.22 mg this compound in 1 mL DMSO [1]
  • Working concentrations: Serial dilutions from 0.1 μM to 10 μM in culture medium [3] [4]
  • Quality controls: Verify compound activity using PI3K enzymatic assays [1] [2]
  • Storage conditions: Store powder at -20°C; stock solutions at -80°C; avoid freeze-thaw cycles [1]
Viability Assay Selection
  • MTT assay: Suitable for endpoint measurements, requires formazan solubilization [5]
  • MTS assay: One-step protocol, ideal for high-throughput screening [6]
  • Alternative methods: ATP-based luminescence for increased sensitivity [5]
  • Validation approaches: Combine with clonogenic assays for proliferation assessment [4]

Table 1: Key Cell Lines and this compound Sensitivity Profiles

Cell Line Cancer Type/Fibrosis Model This compound IC₅₀ (μM) Experimental Context
T47D Breast cancer 0.6 μM 48-hour MTT assay [1]
SK-BR-3 Breast cancer 1.5 μM 48-hour MTT assay [1]
MCF7 Breast cancer 7.8 μM 48-hour MTT assay [1]
Panc-1 Pancreatic cancer ~1.0 μM 48-hour MTT assay [4]
Miapaca-2 Pancreatic cancer ~0.5 μM 48-hour MTT assay [4]
Aspc-1 Pancreatic cancer ~0.5 μM 48-hour MTT assay [4]
HSC-T6 Liver fibrosis ~2.0 μM 48-hour growth inhibition [3]
LX-2 Liver fibrosis ~2.5 μM 48-hour growth inhibition [3]

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

The MTT assay is a reliable colorimetric method for assessing cell viability based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [5].

Reagent Preparation:

  • MTT solution: Dissolve MTT in DPBS to 5 mg/mL, filter sterilize, protect from light, store at 4°C [5]
  • Solubilization solution: Prepare 40% dimethylformamide with 16% SDS in 2% glacial acetic acid, adjust to pH 4.7 [5]

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 3-5×10³ cells/well for most cancer lines)
  • Incubate for 24 hours to allow cell attachment
  • Treat with this compound concentration range (0.1-10 μM) and include DMSO vehicle controls
  • Incubate for desired duration (24, 48, or 72 hours)
  • Add 20 μL MTT solution per well (final concentration 0.5 mg/mL)
  • Incubate for 2-4 hours at 37°C
  • Carefully remove medium and add 100 μL solubilization solution per well
  • Incubate with shaking until formazan crystals are completely dissolved
  • Measure absorbance at 570 nm with reference wavelength at 630 nm [5]

Critical Considerations:

  • Include cell-only and medium-only controls for background subtraction
  • Avoid prolonged incubation with MTT as it is cytotoxic
  • Test potential interference of this compound with MTT reduction using cell-free controls
  • Ensure linear range of assay by preliminary cell titration experiments
MTS Assay Protocol

The MTS assay offers a convenient one-step method that doesn't require solubilization steps, making it suitable for high-throughput applications [6].

Procedure:

  • Plate cells as described for MTT assay
  • Treat with this compound concentration series for specified durations
  • Add MTS reagent directly to culture medium according to manufacturer's instructions
  • Incubate for 1-4 hours at 37°C
  • Measure absorbance at 490-500 nm [6]

Advantages and Limitations:

  • Advantages: No solubilization step, less toxic to cells, potentially reversible treatment
  • Limitations: Potential for compound interference, requires optimization of phenazine methosulfate concentration [6]
Complementary Assays for Mechanism Elucidation

Clonogenic Survival Assay:

  • Treat cells with this compound for 24 hours
  • Replate at low density (200-1000 cells depending on line)
  • Allow colony formation for 10-14 days
  • Fix with methanol, stain with crystal violet
  • Count colonies >50 cells [4]

Cell Cycle Analysis:

  • Treat cells with this compound for 8-24 hours
  • Fix with 70% ethanol, treat with RNase
  • Stain with propidium iodide
  • Analyze by flow cytometry
  • Expected result: G₂/M phase arrest at 5 μM concentration [3]

Apoptosis Assessment:

  • Perform TUNEL staining for DNA fragmentation
  • Analyze caspase-3 activation by Western blot
  • Assess mitochondrial membrane potential using JC-1 staining
  • Measure Bcl-2 expression changes [3]

Table 2: this compound Effects on Signaling Pathways and Functional Outcomes

Signaling Pathway Effect of this compound Experimental Evidence Functional Outcome
PI3K/Akt Inhibition of phosphorylation Western blot in HSCs, pancreatic cancer cells Reduced cell viability [3] [4]
mTOR/P70S6K Decreased phosphorylation Western blot in multiple cell lines Impaired protein synthesis [3] [2]
Smad2/3 Reduced phosphorylation Western blot in pancreatic cancer cells Suppressed EMT [4]
EMT markers E-cadherin ↑, Vimentin ↓ Immunofluorescence, Western blot Reduced migration [4]
Cell cycle regulators Cyclin B1 ↓, p-cdc2 ↑ Flow cytometry, Western blot G₂/M arrest [3]
Apoptotic markers Cleaved caspase-3 ↑, Bcl-2 ↓ TUNEL, Western blot Increased apoptosis [3]

Data Presentation and Analysis

Quantitative Viability Assessment

Dose-response relationships for this compound demonstrate concentration-dependent inhibition of cell viability across various cell models. In pancreatic cancer lines, 1 μM this compound typically inhibits growth by 40-50% at 48 hours, with complete suppression occurring at 5-10 μM [4]. Time-course experiments show progressively enhanced effects with longer exposure, indicating cumulative impact on cell proliferation.

Data normalization should express results as percentage of vehicle-treated controls. Four-parameter logistic curves can be fitted to dose-response data to determine IC₅₀ values using software such as GraphPad Prism. Statistical analysis should include at least three independent experiments with multiple replicates, presented as mean ± standard deviation.

Signaling Pathway Verification

To confirm on-target effects of this compound, assess phosphorylation status of key PI3K/Akt pathway components:

  • Collect protein lysates after 2-24 hours of this compound treatment
  • Perform Western blotting for p-Akt (Ser473), total Akt, p-P70S6K, and total P70S6K
  • Compare inhibition potency with known PI3K inhibitors (e.g., LY294002) [3]
  • Expected outcome: potent suppression of Akt phosphorylation at concentrations as low as 0.1 μM [3]

Signaling Pathway Visualization

G This compound Inhibition of PI3K/AKT Signaling Pathway GrowthFactors Growth Factor Stimulation PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Activates mTOR mTOR Activation AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Promotes EMT EMT & Metastasis AKT->EMT Promotes P70S6K P70S6K Activation mTOR->P70S6K Activates CellGrowth Cell Growth & Proliferation P70S6K->CellGrowth Stimulates HS173 This compound Treatment HS173->PI3K Inhibits

Figure 1: this compound inhibition of the PI3K/AKT signaling pathway and downstream effects on cellular processes. This compound directly targets PI3K activation, preventing the downstream signaling cascade that promotes cell growth, survival, and metastasis [3] [4] [2].

Experimental Workflow Visualization

G This compound Cell Viability Assay Workflow CellPlating Cell Seeding in 96-well Plates HS173Treatment This compound Treatment (0.1-10 µM, 24-72h) CellPlating->HS173Treatment 24h ViabilityAssay Viability Assay (MTT/MTS) HS173Treatment->ViabilityAssay Treatment Duration DataAnalysis Data Analysis (IC₅₀ Calculation) ViabilityAssay->DataAnalysis Absorbance Measurement MTT MTT Protocol: • Add MTT (0.5 mg/mL) • Incubate 2-4h • Solubilize • Read 570nm MTS MTS Protocol: • Add MTS reagent • Incubate 1-4h • Read 490nm Mechanism Mechanistic Studies (Western, FACS) DataAnalysis->Mechanism Validation

Figure 2: Comprehensive workflow for this compound cell viability assessment, including key experimental steps and alternative assay methodologies [3] [5] [4].

Research Applications and Models

Cancer Research Applications

Pancreatic Cancer Models:

  • This compound effectively suppresses TGF-β-induced epithelial-mesenchymal transition (EMT)
  • Inhibits cancer cell migration and invasion in wound healing and Transwell assays
  • Reduces colony formation in clonogenic assays (50% inhibition at 1 μM in Miapaca-2 cells)
  • In vivo efficacy: 10-20 mg/kg daily oral dosing inhibits tumor growth in xenograft models [4]

Breast Cancer Models:

  • Demonstrates potent anti-proliferative effects in T47D, SK-BR-3, and MCF7 cells
  • IC₅₀ values range from 0.6 μM to 7.8 μM across different breast cancer subtypes
  • Combined therapies with other targeted agents show synergistic effects [1] [2]
Fibrosis Research Applications

Hepatic Stellate Cell Models:

  • This compound attenuates activation of HSC-T6 and LX-2 cells
  • Reduces expression of fibrotic markers (α-SMA, collagen I, TIMP-1)
  • In vivo liver fibrosis model: 10-20 mg/kg improves CCl₄-induced fibrosis [3]

Troubleshooting and Optimization

Common Issues and Solutions:

  • High background in MTT assay: Ensure proper solubilization of formazan crystals; include cell-free controls to detect non-specific reduction
  • Variable results between replicates: Pre-treat plates with appropriate extracellular matrix proteins to ensure uniform cell attachment
  • Poor compound solubility: Prepare fresh working solutions from DMSO stock; avoid precipitation by gradual dilution into warm medium
  • Inconsistent time points: Establish detailed protocol with strict adherence to treatment durations across experiments

Assay Validation:

  • Verify linear range of absorbance vs. cell number for each cell type
  • Include reference inhibitors as positive controls (e.g., LY294002 for PI3K inhibition)
  • Correlate viability results with direct cell counting or alternative viability assays

Conclusion

This compound represents a valuable research tool for investigating PI3K signaling in various disease models. The detailed protocols provided here enable robust assessment of its effects on cell viability and mechanistic profiling. The compound demonstrates consistent activity across multiple cancer types and fibrotic models, with well-characterized effects on PI3K/Akt signaling and downstream processes including cell cycle progression, apoptosis, and EMT.

When applying these protocols, researchers should consider model-specific optimization and implement appropriate validation assays to confirm on-target effects. The comprehensive data generated using these methods supports both basic research on PI3K pathway biology and preclinical development of targeted therapies for cancer and fibrotic diseases.

References

Application Notes: HS-173 in Clonogenic Survival Assays

Author: Smolecule Technical Support Team. Date: February 2026

Clonogenic assays are the gold standard for assessing in vitro radiosensitivity and the long-term cytotoxic effects of drug treatments [1] [2]. These notes detail the application of HS-173 within this critical experimental framework.

Key Experimental Findings and Quantitative Data

This compound demonstrates significant efficacy as a monotherapy and a radiosensitizer. The table below summarizes core quantitative findings from key studies.

Experimental Context Cell Lines Used This compound Treatment Key Quantitative Outcomes Significance/Conclusion
Clonogenic Survival (Monotherapy) MiaPaCa-2 (Pancreatic) 0.1 - 10 µM for 14 days ~50% inhibition of colony formation at 1 µM [3] Potent suppression of long-term cell proliferation [3]
Clonogenic Survival (Radiosensitization) MiaPaCa-2, PANC-1 (Pancreatic) 24-hour pre-treatment prior to IR (2-6 Gy) Significant reduction in clonogenic survival across all radiation doses [4] This compound synergizes with radiation, enhancing its cytotoxic effect [4]
Apoptosis Induction (with IR) MiaPaCa-2, PANC-1 1 & 10 µM, 6h pre-IR (10 Gy) Increased TUNEL-positive cells; ↑ cleaved caspase-3 & PARP [4] Radiosensitization effect is mediated through enhanced apoptotic cell death [4]
In Vivo Tumor Growth Inhibition MiaPaCa-2 xenograft model 5 mg/kg, intraperitoneal, 3x/week Significant reduction in tumor volume and weight [3] Confirms efficacy in a preclinical in vivo model [3]
Detailed Experimental Protocols
A. Core Clonogenic Assay Protocol with this compound

The following procedure is adapted from standardized methods used to evaluate this compound [4] [1] [2].

  • Cell Line Preparation: Use human pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1) in their log-phase of growth. Culture them in appropriate media (e.g., DMEM) supplemented with 10% FBS [4] [2].
  • Cell Plating (Pre-IR Plating):
    • Trypsinize cells to create a single-cell suspension.
    • Count cells and serially dilute them.
    • Plate an appropriate number of cells into multi-well plates (e.g., 6-well). The seeding density must be determined empirically to yield ~50 colonies in the control wells after the experiment. For pancreatic lines receiving 0-8 Gy radiation, a range of 200 to 400 cells per well is a common starting point [1].
    • Allow cells to adhere for a minimum of 4-6 hours [1] [2].
  • This compound Treatment & Irradiation:
    • Pre-treatment: Add this compound to the culture media. For radiosensitization studies, a 24-hour pre-treatment is used prior to irradiation [4].
    • Irradiation: Expose plates to a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy). Use a sham-irradiated control (0 Gy). The specific equipment (e.g., MX-160Labo, 160 kVp) and dose rate (e.g., 1.06 Gy/min) should be documented [1].
  • Post-Treatment Incubation & Colony Formation:
    • After irradiation, return plates to the incubator for a period sufficient for colony formation (typically 12-14 days) [1] [2].
    • Do not change the medium during this period to avoid disturbing nascent colonies.
  • Colony Fixing, Staining, and Counting:
    • Aspirate media, wash with PBS, and fix cells with 80% ethanol or methanol for 15 minutes.
    • Stain with 0.3% (w/v) methylene blue in 80% ethanol or crystal violet for at least 30 minutes [1] [2].
    • Rinse with water, air-dry plates, and count colonies manually or with an automated counter. A colony is typically defined as a cluster of ≥50 cells [2].
  • Data Analysis:
    • Calculate the Surviving Fraction (SF) at each dose: SF = (Number of colonies counted) / (Number of cells seeded × Plating Efficiency of control).
    • Plot log(SF) against radiation dose.
    • Fit data to the Linear-Quadratic (LQ) model (( \ln(SF) = -\alpha D - \beta D^2 )) or a non-linear log-logistic model to derive parameters like SF2, SF4, D10, etc. [2].
B. Supplementary Assays for Mechanistic Insight

To investigate the mechanism of this compound's action, the following assays can be performed concurrently.

  • Cell Cycle Analysis via Flow Cytometry:
    • Procedure: Treat and irradiate cells as in the clonogenic assay. After 24 hours, harvest cells, fix in ethanol, treat with RNase, and stain DNA with propidium iodide. Analyze distribution using a flow cytometer.
    • Expected Outcome: this compound combined with radiation leads to a significant accumulation of cells in the G2/M phase (e.g., 91% with combination vs. 75% with radiation alone), indicating abrogation of the cell cycle checkpoint [4].
  • Analysis of DNA Damage Repair via Immunoblotting:
    • Procedure: Pretreat cells with this compound for 6h, then irradiate (e.g., 10 Gy). Harvest cell lysates 30 minutes to 24 hours post-IR.
    • Target Proteins: Analyze by Western blot for phospho-AKT (Ser473), phospho-ATM (Ser1981), phospho-DNA-PKcs (Thr2609), and γ-H2AX (Ser139).
    • Expected Outcome: this compound treatment inhibits radiation-induced phosphorylation of AKT, ATM, and DNA-PKcs, while sustaining high levels of γ-H2AX, indicating impaired DNA double-strand break repair [4].
Signaling Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the mechanistic pathway of this compound and a streamlined experimental workflow.

G cluster_intervention Intervention cluster_inhibition This compound Inhibits cluster_effects Cellular Consequences HS173 This compound Treatment PI3K PI3K Activity HS173->PI3K pATM ATM Phosphorylation HS173->pATM pDNAPKcs DNA-PKcs Phosphorylation HS173->pDNAPKcs IR Ionizing Radiation IR->pATM IR->pDNAPKcs Induces DSBs pAKT AKT Phosphorylation PI3K->pAKT pAKT->pATM Cross-talk pAKT->pDNAPKcs Cross-talk ImpairedRepair Impaired DSB Repair pATM->ImpairedRepair pDNAPKcs->ImpairedRepair G2Arrest G2/M Cell Cycle Arrest Apoptosis Enhanced Apoptosis G2Arrest->Apoptosis SustainedDamage Sustained DNA Damage (↑ γ-H2AX foci) SustainedDamage->G2Arrest SustainedDamage->Apoptosis ImpairedRepair->SustainedDamage Reduced Clonogenic Survival Reduced Clonogenic Survival Apoptosis->Reduced Clonogenic Survival

Diagram 1: Mechanism of this compound as a Radiosensitizer. This compound directly inhibits PI3K and its downstream target AKT. It also attenuates the radiation-induced activation of key DNA damage response kinases ATM and DNA-PKcs. This combined inhibition leads to impaired repair of DNA double-strand breaks, sustained DNA damage, cell cycle arrest, and ultimately enhanced apoptosis and reduced clonogenic survival [4].

Diagram 2: Experimental Workflow for Clonogenic Assay with this compound. This flowchart outlines the key steps for performing a clonogenic survival assay with this compound, including optional parallel processes for harvesting samples to conduct mechanistic analyses [4] [1] [2].

References

HS-173: Mechanism of Action and Radiosensitization Data

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 is a novel PI3K inhibitor investigated as a radiosensitizer, primarily in pancreatic cancer models. Its mechanism involves inhibiting key DNA damage repair pathways [1] [2].

G Radiation Radiation DNA_DSBs DNA Double-Strand Breaks Radiation->DNA_DSBs ATM_Act p-ATM (Activated) DNA_DSBs->ATM_Act DNAPKcs_Act p-DNA-PKcs (Activated) DNA_DSBs->DNAPKcs_Act Sustained_Damage Sustained DNA Damage & Apoptosis DNA_DSBs->Sustained_Damage With this compound AKT_Act p-AKT (Activated) DNA_Repair DNA Damage Repaired AKT_Act->DNA_Repair HS173 This compound Treatment HS173->AKT_Act Inhibits HS173->ATM_Act Inhibits HS173->DNAPKcs_Act Inhibits ATM_Act->AKT_Act DNAPKcs_Act->DNA_Repair G2M_Arrest G2/M Phase Cell Cycle Arrest Sustained_Damage->G2M_Arrest

Diagram Title: this compound Inhibits DNA Repair and Promotes Radiosensitization

The proposed molecular mechanism is supported by the following quantitative findings from 2D cell culture studies:

Table 1: Quantified Effects of this compound and Radiation in Pancreatic Cancer Cells (2D Culture Data from [1])

Experimental Measure Cell Line Radiation (10 Gy) Alone This compound + Radiation (10 Gy) Details
Clonogenic Survival Miapaca-2, PANC-1 Baseline Significantly reduced Dose-dependent reduction at 2, 4, 6 Gy [1].
G2/M Phase Arrest Miapaca-2 ~75% of cells ~91% of cells Measured via flow cytometry after 24h [1].
γ-H2AX Expression Miapaca-2, PANC-1 Moderate increase Markedly increased Indicator of persistent DNA double-strand breaks [1].
Inhibition of p-AKT Miapaca-2, PANC-1 Increased by radiation Significantly attenuated Measured by immunofluorescence [1].
Inhibition of p-ATM/p-DNA-PKcs Miapaca-2, PANC-1 Activated by radiation Potently inhibited Underlying mechanism for sustained DNA damage [1].

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Data from [1])

Parameter Findings
Model Human tumor xenograft (Miapaca-2 or PANC-1 cells in mice).
Treatment This compound combined with radiation.
Key Result Significant delay in tumor growth compared to radiation alone.
Mechanistic Confirmation Impaired DNA repair observed in tumor tissues.

Proposed Workflow for 3D Spheroid Culture & Drug Testing

To adapt this compound research to 3D spheroids, you can integrate the drug treatment into a standard spheroid workflow. The diagram and table below outline this process and the advantages of using 3D models.

G Start Seed Cancer Cells (in ULA Round-Bottom Plates) Culture Culture (3-5 days) → Spheroid Formation Start->Culture Treat Treat with This compound and/or Radiation Culture->Treat Stain Add Viability/ Apoptosis Stains Treat->Stain Image Acquire Z-stack Confocal Images Stain->Image Analyze Quantitative Analysis (Morphology, Viability, Fluorescence) Image->Analyze

Diagram Title: 3D Spheroid Drug Testing Workflow

Table 3: Advantages of 3D Spheroids over 2D Cultures for Cancer Research (Compiled from [3] [4] [5])

Feature 2D Monolayer Culture 3D Spheroid Model
Tumor Microenvironment Lacks cell-cell and cell-ECM interactions; homogeneous nutrient/oxygen perfusion [4]. Recapitulates complex interactions; has hypoxic/necrotic core and proliferating outer layer [4] [5].
Physiological Relevance Altered gene expression; faster proliferation; more susceptible to drugs [4]. Mimics in vivo tumor behavior, drug penetration barriers, and genetic profiles more accurately [3] [4].
Drug Response Often overestimates efficacy; fails to model drug penetration [4]. Better predicts in vivo drug resistance and efficacy; models nutrient and drug diffusion gradients [4] [5].

Designing Your Experimental Protocol

While a specific protocol for this compound in spheroids is not published, you can build one by integrating known this compound dosing with established 3D methods.

  • Spheroid Generation: Use ultra-low attachment (ULA) round-bottom plates (96-well or 384-well) to promote self-assembly of cells into spheroids [5]. The hanging drop method or liquid overlay technique on agarose-coated plates are also common, scaffold-free approaches [3].
  • Dosing Considerations (Extrapolated): In 2D studies, this compound was typically used in the low micromolar range (1-10 µM) [1]. A dose-response study (e.g., 0.1-10 µM) in your 3D model is crucial to establish an effective concentration. Treatment can be done after spheroids have matured (typically 3-5 days post-seeding) [5].
  • Combination with Radiation: Pre-treat spheroids with this compound for 6-24 hours prior to irradiation, based on 2D protocols [1]. Use clinically relevant radiation doses (e.g., 2-10 Gy) for testing.
  • Analysis and Assays:
    • Viability & Growth: Use acid phosphatase (APH) or ATP-based (CellTiter-Glo 3D) assays optimized for 3D cultures. Monitor spheroid size and morphology over time with high-content imaging [5].
    • Apoptosis: TUNEL assay or staining for cleaved Caspase-3 on formalin-fixed, paraffin-embedded spheroid sections [1].
    • Mechanistic Studies: Immunofluorescence staining on spheroid sections for γ-H2AX (DNA damage), p-AKT, p-ATM, and p-DNA-PKcs to confirm the mechanism in a 3D context [1].
    • Advanced Imaging: Confocal microscopy with Z-stacking is essential for analyzing the entire spheroid volume [6] [5].

Future Research and Alternative Formulations

For a comprehensive approach, be aware of ongoing research developments:

  • Nanoformulations: To improve solubility and delivery, this compound has been co-encapsulated with a PARP inhibitor (niraparib) in polymer micelles. This nanoformulation showed enhanced efficacy and ability to potentiate immunotherapy in a colorectal cancer model, suggesting a promising delivery strategy that could be applied to complex 3D models in the future [7].

References

Application Notes and Protocols for HS-173 in Pancreatic Cancer Metastasis Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

HS-173 is a novel, potent phosphatidylinositol-3-kinase (PI3K) inhibitor, with a particularly high potency against the PI3Kα isoform (IC₅₀ = 0.8 nM) [1]. Its primary mechanism of action in combating pancreatic cancer metastasis involves the dual inhibition of two critical signaling pathways: the PI3K/AKT/mTOR pathway and the TGF-β/Smad2/3 pathway [2] [3]. By targeting these pathways, this compound effectively suppresses the cellular process of Epithelial-Mesenchymal Transition (EMT), a key driver of cancer cell invasiveness, dissemination, and drug resistance [2].

The diagram below illustrates the signaling pathways targeted by this compound and its role in inhibiting EMT and metastasis.

G TGFβ TGF-β PI3K PI3K TGFβ->PI3K Smad23 Smad2/3 TGFβ->Smad23 AKT AKT PI3K->AKT Activation HS173 This compound Inhibitor HS173->PI3K Inhibits HS173->AKT Suppresses mTOR mTOR HS173->mTOR Suppresses HS173->Smad23 Reduces p-Smad AKT->mTOR EMT EMT Activation AKT->EMT mTOR->EMT Smad23->EMT Metastasis Metastasis EMT->Metastasis

Key Experimental Findings

In Vitro Efficacy of this compound

Table 1: Summary of In Vitro Anticancer Effects of this compound in Pancreatic Cancer Cells [2] [3]

Experimental Model Cell Lines Used Key Findings Effect of this compound
Cell Viability (MTT Assay) Panc-1, Miapaca-2, Aspc-1 Dose- and time-dependent reduction ~40-50% growth inhibition at 1 µM (48h) in Miapaca-2 & Aspc-1
Clonogenic Survival Miapaca-2 Dose-dependent colony formation inhibition >50% inhibition at 1 µM
Cell Migration (Wound Healing) Panc-1, Miapaca-2, Aspc-1 TGF-β-induced migration suppressed Dose-dependent inhibition by this compound
Cell Invasion (Transwell) Panc-1, Miapaca-2, Aspc-1 TGF-β-induced invasion suppressed Effectively prevented by this compound co-treatment
EMT Markers (Western Blot) Panc-1, Miapaca-2, Aspc-1 ↑ E-cadherin (epithelial); ↓ Vimentin, ZEB1 (mesenchymal) Reversed TGF-β-induced EMT phenotype
In Vivo Efficacy and Combination Therapy

Table 2: Summary of In Vivo and Combination Studies of this compound [2] [4]

Study Type Model Details Treatment Key Outcomes
In Vivo: Tumor Growth Mouse xenograft & orthotopic models 10 mg/kg, intraperitoneal (i.p.) Suppressed tumor growth without drug toxicity; ↑ TUNEL, ↑ Cleaved Caspase-3; ↓ PCNA, p-AKT, p-Smad2 in tumors
In Vivo: Metastasis Pancreatic cancer metastatic mouse models 10 & 30 mg/kg, i.p. Significant inhibition of metastatic dissemination to liver and lung
Combination Therapy Panc-1, Miapaca-2, Aspc-1 cells This compound + Sorafenib (10 µM) Synergistic inhibition of cell proliferation; simultaneous inhibition of RAF/MEK/ERK & PI3K/AKT pathways

Detailed Experimental Protocols

In Vitro Protocol: Inhibiting TGF-β-Induced EMT, Migration, and Invasion

This protocol outlines the methodology for assessing the anti-EMT and anti-metastatic effects of this compound in pancreatic cancer cell lines [2] [3].

Workflow for In Vitro EMT, Migration, and Invasion Assays

G Start Culture Pancreatic Cancer Cells A Seed Cells in Appropriate Plates Start->A B Serum-Starve Cells (24 hours) A->B C Pre-treatment with this compound (1 hour) B->C D Co-treatment with TGF-β (10 ng/mL) C->D E Assay Execution D->E F1 Western Blot (EMT Markers) E->F1 F2 Wound Healing Assay (Migration) E->F2 F3 Transwell Assay (Invasion) E->F3 G Analysis & Data Collection F1->G F2->G F3->G

Materials:

  • Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, Miapaca-2, Aspc-1).
  • Test Agent: this compound (e.g., prepared as a 10 mM stock solution in DMSO) [1].
  • EMT Inducer: Recombinant Human TGF-β (10 ng/mL working concentration).
  • Key Reagents: DMSO (vehicle control), cell culture media and supplements, Matrigel (for invasion assay), crystal violet or other staining solutions.

Procedure:

  • Cell Culture and Seeding: Maintain pancreatic cancer cells in their recommended media (e.g., DMEM for Panc-1/Miapaca-2, RPMI-1640 for Aspc-1) supplemented with 10% FBS. Seed cells into multi-well plates at a density determined by optimal growth and assay requirements.
  • Serum Starvation: Prior to treatment, serum-starve the cells (e.g., using media with 0.5% FBS) for 24 hours to synchronize the cell cycle and minimize background signaling.
  • Drug Pre-treatment and Induction: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 - 5 µM) or vehicle control (DMSO) for 1 hour. Then, add TGF-β (10 ng/mL) to the appropriate wells to induce EMT. Include control groups (untreated, TGF-β only, this compound only).
  • Assay Execution:
    • Western Blot for EMT Markers: After 48-72 hours of treatment, lyse cells and extract protein. Analyze lysates by SDS-PAGE and immunoblot for E-cadherin, Vimentin, ZEB1, Snail, and phospho-proteins (p-AKT, p-mTOR, p-Smad2/3). GAPDH or β-actin should be used as a loading control.
    • Wound Healing/Migration Assay: Create a scratch ("wound") in a confluent cell monolayer after treatment. Capture images at 0 hours and after 16-24 hours of incubation. Measure the remaining wound area to quantify migration inhibition.
    • Transwell/Invasion Assay: Seed serum-starved cells in the upper chamber of a Transwell insert coated with Matrigel. Place complete media with 10% FBS in the lower chamber as a chemoattractant. After 24-48 hours of incubation, fix the cells, stain with crystal violet, and count the cells that have invaded through the Matrigel to the lower side of the membrane.
In Vivo Protocol: Assessing Anti-Metastatic Efficacy in Mouse Models

This protocol describes the use of this compound in a pancreatic cancer metastatic mouse model to evaluate its effect on the dissemination of cancer cells to distant organs [2].

Materials:

  • Animals: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
  • Test Agent: this compound, formulated in a suitable vehicle for intraperitoneal (i.p.) injection.
  • Cell Line: Luciferase-tagged pancreatic cancer cells (e.g., Aspc-1-luc) for in vivo tracking.

Procedure:

  • Model Establishment: Inject luciferase-tagged pancreatic cancer cells into the pancreas of mice (orthotopic model) or via an appropriate route to establish a metastatic model (e.g., tail vein injection for experimental metastasis).
  • Grouping and Dosing: Randomize mice into groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg). Administer this compound or vehicle via intraperitoneal (i.p.) injection, typically starting a few days after cell implantation and continuing daily or every other day for the study duration.
  • In Vivo Imaging: Monitor tumor growth and metastasis periodically using in vivo bioluminescence imaging (IVIS) after injecting the substrate D-luciferin.
  • Termination and Analysis: Euthanize mice at the experimental endpoint (e.g., 4-6 weeks post-inoculation). Perform necropsy to collect primary tumors and metastatic organs (liver, lungs). Count and measure metastatic nodules. Process tissues for further histological analysis (H&E staining, immunohistochemistry for TUNEL, cleaved Caspase-3, PCNA, p-AKT).

Formulation and Safety

Formulation: For in vivo studies, this compound is commonly administered via intraperitoneal injection at 10-30 mg/kg [2]. For cell-based assays, a 10 mM stock solution is prepared in DMSO, with subsequent dilutions in cell culture medium ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%) [1].

Safety Note: this compound is intended for research use only and is not for human consumption. Standard laboratory safety procedures for handling chemical compounds must be followed.

References

Comprehensive Application Note: HS-173 as a Novel Inducer of RIP3-Dependent Necroptosis in Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Necroptosis and HS-173

Necroptosis represents a strategically important form of regulated cell death that has gained significant attention as a novel therapeutic approach for targeting cancer cells, particularly those resistant to conventional apoptosis-based treatments. Unlike apoptosis, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs) that can stimulate immune responses. This caspase-independent cell death modality is mediated by a defined molecular pathway involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) as key effector molecules.

This compound has emerged as a promising novel inducer of necroptosis with specific activity in lung cancer models. This small molecule was initially characterized as a phosphoinositide 3-kinase (PI3K) inhibitor but has demonstrated the unique capacity to induce RIP3-dependent necroptosis in lung cancer cells expressing RIP3. The compound offers a potential alternative therapeutic strategy for non-small cell lung cancer (NSCLC) patients who develop resistance to conventional platinum-based cytotoxic chemotherapy, which remains a significant clinical challenge in oncology.

Molecular Mechanism of this compound-Induced Necroptosis

Core Signaling Pathway

The molecular mechanism by which this compound induces necroptosis centers on the RIPK3/MLKL signaling axis, which represents the terminal execution pathway for this form of cell death. This compound specifically activates RIPK3 through phosphorylation, leading to subsequent phosphorylation of MLKL, its downstream substrate. This phosphorylation event triggers a conformational change in MLKL that enables it to form oligomeric complexes and translocate to the plasma membrane. At the membrane, MLML accumulation ultimately results in membrane disruption and the characteristic lytic cell death that defines necroptosis.

The specificity of this compound for RIP3-expressing cells was demonstrated through comparative studies showing significantly reduced activity in RIP3-deficient lung cancer cells. This pathway can be specifically inhibited by necroptosis inhibitors such as necrostatin-1 (which targets RIPK1) and dabrafenib (which targets RIPK3), but not by broad-spectrum caspase inhibitors, confirming the necroptotic rather than apoptotic nature of the cell death induced by this compound.

Signaling Pathway Visualization

G HS173 HS173 PI3K PI3K/AKT Pathway Inhibition HS173->PI3K RIP3_phos RIP3 Phosphorylation PI3K->RIP3_phos RIP3_exp RIP3 Expression (Prerequisite) RIP3_exp->RIP3_phos Required MLKL_phos MLKL Phosphorylation RIP3_phos->MLKL_phos MLKL_oligo MLKL Oligomerization MLKL_phos->MLKL_oligo MLKL_trans MLKL Membrane Translocation MLKL_oligo->MLKL_trans Mem_disrupt Membrane Disruption MLKL_trans->Mem_disrupt Necroptosis Necroptosis Mem_disrupt->Necroptosis DAMPs DAMP Release (HMGB1, etc.) Mem_disrupt->DAMPs Inhibitors Necrostatin-1 Dabrafenib Inhibitors->RIP3_phos

Figure 1: This compound Induced Necroptosis Signaling Pathway. This compound triggers necroptosis through RIP3 phosphorylation and subsequent MLKL activation. The process requires initial RIP3 expression and can be inhibited by specific necroptosis inhibitors. Membrane disruption leads to DAMP release, contributing to inflammatory responses.

Key Molecular Interactions

The RIPK3-MLKL interaction represents a critical regulatory node in this compound-induced necroptosis. Structural studies have revealed that human RIPK3 maintains MLKL in an inactive conformation prior to cell death induction, with phosphorylation-driven conformational changes enabling MLKL activation. The kinase activity of RIPK3 is essential for this process, as it directly phosphorylates MLKL at specific activation loop residues (Thr357 and Ser358 in human MLKL), initiating the sequential steps that culminate in membrane disruption.

The phosphorylation status of both RIPK3 and MLKL serves as a key biochemical indicator of pathway activation and can be detected through phospho-specific antibodies in Western blot analyses. The formation of the RIPK1-RIPK3-MLKL complex (necrosome) represents the molecular platform from which necroptotic signaling emanates, though this compound appears to particularly enhance the RIPK3-MLKL axis rather than strictly requiring RIPK1 for its effect.

Experimental Protocols and Methodologies

In Vitro Cell Culture and Treatment
3.1.1 Cell Lines and Culture Conditions

Table 1: Cell Lines and Culture Conditions for this compound Studies

Cell Line Cancer Type RIP3 Expression Culture Medium This compound Sensitivity
H2009 Lung adenocarcinoma Absent RPMI-1640 + 10% FBS Resistant
HCC827 Lung adenocarcinoma Absent RPMI-1640 + 10% FBS Resistant
A549 Lung carcinoma Absent RPMI-1640 + 10% FBS Resistant
H1650 Lung adenocarcinoma Absent RPMI-1640 + 10% FBS Resistant
HT-29 Colon adenocarcinoma Present RPMI-1640 + 10% FBS Sensitive

Protocol Details:

  • Culture Conditions: Maintain all cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • Cell Passaging: Harvest cells at 80-90% confluence using standard trypsinization procedures and seed at appropriate densities for experiments.
  • RIP3 Status Verification: Confirm RIP3 expression status in cell lines before experimentation using Western blot analysis with validated anti-RIP3 antibodies.
3.1.2 this compound Treatment and Viability Assessment

This compound Treatment Protocol:

  • Prepare This compound stock solution in DMSO at a concentration of 10 mM and store at -20°C.
  • Perform dose-response studies with this compound concentrations typically ranging from 0.1 μM to 100 μM for 24-48 hours.
  • Include appropriate controls: vehicle control (DMSO at same dilution as treated cells) and positive controls for necroptosis (e.g., TSZ: TNF-α + Smac mimetic + z-VAD).
  • For inhibitor studies, pre-treat cells with necrostatin-1 (10-30 μM) or dabrafenib (1-10 μM) for 1-2 hours before this compound addition.

Cell Viability Assessment:

  • Assess cell viability using MTT assay or Cell Counting Kit-8 (CCK-8) according to manufacturer protocols.
  • Perform dose-response curves with triplicate technical replicates and at least three independent biological replicates.
  • Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.
In Vivo Xenograft Models

Animal Model Protocol:

  • Utilize immunodeficient mice (e.g., BALB/c nude or NOD-scid mice) for xenograft studies.
  • Subcutaneously inject 5 × 10⁶ RIP3-expressing lung cancer cells suspended in 100 μL of PBS/Matrigel mixture (1:1 ratio) into the flanks of 6-8 week old mice.
  • When tumors reach 100-150 mm³ in volume, randomize mice into treatment groups (typically n=5-8 per group).
  • Administer This compound intravenously or intraperitoneally at doses ranging from 5-25 mg/kg, with frequency varying from daily to 3-5 times per week based on preliminary toxicity studies.
  • Monitor tumor dimensions regularly using digital calipers and calculate tumor volume using the formula: Volume = (length × width²)/2.
  • Record body weight and general health status at least twice weekly to assess treatment toxicity.
  • At experiment endpoint, collect tumors for histological and biochemical analysis, including Western blotting for phospho-RIP3 and phospho-MLKL.
Key Experimental Data

Table 2: Quantitative Effects of this compound in Experimental Models

Experimental Model Parameter Assessed Results Notes
RIP3+ Lung cancer cells Cell viability reduction Dose-dependent decrease IC₅₀ typically 1-10 μM
RIP3- Lung cancer cells Cell viability reduction Minimal effect Confirms RIP3-dependence
RIP3+ cells + Necrostatin-1 Viability protection Significant rescue Confirms necroptosis mechanism
RIP3+ cells + Dabrafenib Viability protection Significant rescue Confirms RIP3 involvement
Mouse xenograft model Tumor growth inhibition Significant reduction Dose-dependent effect
Mouse xenograft model p-RIP3/p-MLKL levels Increased Confirms pathway activation in vivo

Necroptosis Detection and Validation Methods

Biochemical Detection Techniques

Western Blot Analysis:

  • Prepare cell lysates using RIPA buffer supplemented with phosphatase and protease inhibitors.
  • Separate proteins by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Probe with the following primary antibodies:
    • Anti-phospho-RIP3 (Ser227) to detect activated RIP3
    • Anti-phospho-MLKL (Thr357/Ser358) to detect activated MLKL
    • Total RIP3 and total MLKL for normalization
    • Anti-HMGB1 to detect release from nuclei
  • Use HRP-conjugated secondary antibodies and enhanced chemiluminescence for detection.

Immunofluorescence Staining:

  • Culture cells on glass coverslips and treat with this compound.
  • Fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Block with 5% BSA for 1 hour.
  • Incubate with primary antibodies against MLKL (to detect oligomerization) and phospho-MLKL overnight at 4°C.
  • Use fluorophore-conjugated secondary antibodies and counterstain with DAPI for nuclei visualization.
  • Examine using confocal microscopy to assess MLKL translocation to the membrane.
Functional and Morphological Assessment

Cell Death Analysis by Flow Cytometry:

  • Harvest this compound-treated and control cells by gentle trypsinization.
  • Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer instructions.
  • Analyze using flow cytometry with the following gating:
    • Viable cells: Annexin V-negative/PI-negative
    • Early apoptotic: Annexin V-positive/PI-negative
    • Necroptotic/late apoptotic: Annexin V-positive/PI-positive
  • For enhanced discrimination, include additional staining with anti-active caspase-3 to exclude apoptosis.

Morphological Assessment:

  • Evaluate morphological features of necroptosis using phase-contrast microscopy:
    • Cell swelling and enlargement
    • Loss of plasma membrane integrity
    • Organelle swelling
    • Absence of nuclear fragmentation (distinct from apoptosis)
  • For ultrastructural analysis, process cells for transmission electron microscopy to identify characteristic features of necroptosis.

HMGB1 Release Assay:

  • Measure release of high mobility group box 1 (HMGB1) protein, a DAMP characteristic of necroptosis.
  • Collect cell culture supernatants from treated and control cells.
  • Concentrate proteins using centrifugal filters if necessary.
  • Detect HMGB1 by Western blotting or ELISA.
  • Compare with intracellular HMGB1 levels in cell lysates.

Applications and Therapeutic Potential

Research Applications

This compound serves as a valuable research tool for investigating necroptotic signaling mechanisms in cancer cells, particularly those of lung origin. Its RIP3-dependent activity enables studies of cell death selectivity and the molecular determinants of necroptosis sensitivity. The compound can be utilized to:

  • Study RIP3/MLKL pathway activation and regulation in various cellular contexts
  • Investigate cross-talk between the PI3K/AKT pathway and necroptotic signaling
  • Explore combination therapies with conventional chemotherapeutic agents
  • Develop biomarkers for necroptosis sensitivity in cancer cells
  • Investigate immunological consequences of necroptotic cell death in the tumor microenvironment
Therapeutic Considerations

The pro-inflammatory nature of necroptosis induced by this compound presents both opportunities and challenges for therapeutic development. The release of DAMPs can potentially stimulate anti-tumor immune responses, making this compound an interesting candidate for combination immunotherapy. However, the potential for excessive inflammation in normal tissues requires careful evaluation of therapeutic windows.

Current evidence suggests that RIP3 expression status in tumors may serve as a potential biomarker for patient selection. The preferential activity of this compound in RIP3-expressing cancer cells indicates that RIP3 detection in tumor biopsies could identify patients most likely to respond to therapy.

Conclusion

This compound represents a promising chemical tool for selective induction of RIP3-dependent necroptosis in lung cancer cells. The well-defined mechanism of action through the RIPK3/MLKL axis and the availability of specific inhibitors for pathway validation make it a valuable research compound for studying necroptosis in oncology. The detailed protocols provided in this application note establish a framework for investigating this compound-induced necroptosis in both in vitro and in vivo settings, with appropriate methodological considerations for confirming this specific form of cell death.

The continued investigation of this compound and similar compounds may yield important insights into alternative cell death pathways that can be harnessed for cancer therapy, particularly for apoptosis-resistant malignancies. The integration of necroptosis inducers into combination regimens represents an innovative approach worthy of further exploration.

Application Notes: HS-173 for EMT Inhibition in Pancreatic Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Document ID: AN-HS173-EMT-01 Version: 1.0 Date Prepared: 2025-11-13

Introduction & Mechanism of Action

HS-173 is a novel, potent small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) [1] [2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers, including pancreatic cancer [1]. This pathway also plays a central role in inducing and maintaining EMT, a process that confers invasive and metastatic properties upon cancer cells, as well as resistance to therapy [1] [3].

This compound exerts its anti-EMT effects by dually inhibiting the PI3K/AKT/mTOR and Smad2/3 signaling pathways [1] [2]. By targeting PI3K, it prevents the downstream phosphorylation and activation of AKT and mTOR. Concurrently, it suppresses the Smad2/3 pathway, which is often activated by TGF-β, a potent inducer of EMT. This dual inhibition leads to a reversal of the mesenchymal phenotype, characterized by:

  • Upregulation of epithelial markers (e.g., E-cadherin).
  • Downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and key EMT transcription factors (e.g., Snail, Slug, ZEB1) [1].

The diagram below illustrates the proposed signaling mechanism of this compound.

G TGFb TGF-β PI3K PI3K TGFb->PI3K Activates Smad23 Smad2/3 TGFb->Smad23 Activates AKT AKT PI3K->AKT Activates HS173 This compound Inhibitor HS173->PI3K Inhibits HS173->Smad23 Inhibits mTOR mTOR AKT->mTOR Activates EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB1, Twist) AKT->EMT_TFs Induces mTOR->EMT_TFs Induces Smad23->EMT_TFs Induces MesenchymalMarkers ↓ E-cadherin ↑ N-cadherin, Vimentin EMT_TFs->MesenchymalMarkers Metastasis Migration Invasion Metastasis MesenchymalMarkers->Metastasis

Key Experimental Findings & Quantitative Data

Experimental data from in vitro and in vivo models of pancreatic cancer demonstrate the efficacy of this compound.

Table 1: Summary of In Vitro Anti-Cancer and Anti-EMT Effects of this compound

Assay Type Cell Lines Used Key Experimental Conditions Results & Observations Proposed Mechanism

| Cell Viability (MTT Assay) | Panc-1, Miapaca-2, Aspc-1 | Dose: 0.1 - 10 µM Time: 24, 48, 72 h | Dose- & time-dependent reduction. ~40-50% growth inhibition at 1 µM (Miapaca-2, Aspc-1, 48 h) [1]. | PI3K/AKT pathway inhibition leading to reduced cell survival [1]. | | Clonogenic Survival | Miapaca-2 | Dose: 0 - 1 µM Duration: 14 days | Significant dose-dependent colony formation inhibition. >50% reduction at 1 µM [1]. | Suppression of long-term proliferative capacity [1]. | | Wound Healing (Migration) | Panc-1, Miapaca-2, Aspc-1 | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound (dose-dependent) | this compound suppressed TGF-β-induced cell migration dose-dependently. Control cells healed >90% wound area in 16h [1]. | Reversal of TGF-β-induced mesenchymal morphology and motility [1]. | | Transwell (Invasion) | Pancreatic cancer cells | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound | this compound effectively inhibited TGF-β-induced invasive capacity [1]. | Inhibition of ECM degradation and cell invasion [1]. | | Western Blot (EMT Markers) | Pancreatic cancer cells | Treatment with this compound | Increased E-cadherin. Decreased N-cadherin, Vimentin. Reduced p-AKT, p-mTOR, p-Smad2/3 [1]. | Dual inhibition of PI3K/AKT/mTOR and Smad2/3 signaling pathways [1]. |

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models

Model Type Key Experimental Parameters Results & Outcomes Significance

| Xenograft & Orthotopic | Administration: Not specified Dose: Not specified | Significant suppression of primary tumor growth without observed drug toxicity [1]. | Demonstrates efficacy against primary tumors with a good safety profile [1]. | | Metastatic Models | Administration: Not specified Dose: Not specified | Significant inhibition of metastatic dissemination from primary tumor to distant organs (liver, lung) [1]. | Confirms anti-metastatic effect, linking EMT inhibition to reduced metastasis in vivo [1]. |

Detailed Experimental Protocols

Below are generalized protocols for key assays used to validate this compound's efficacy, based on standard methodologies and the described research [1] [3].

3.1. Cell Viability and Clonogenic Assay This protocol assesses both short-term cytotoxicity and long-term reproductive cell death.

G Seed Seed cells in well plates Treat Treat with this compound (0.1 - 10 µM) Seed->Treat Incubate Incubate (24, 48, 72 h) Treat->Incubate MTT Add MTT reagent Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

  • Key Steps:
    • Cell Seeding: Seed pancreatic cancer cells (Panc-1, Miapaca-2, Aspc-1) in 96-well plates at a density of ~5,000 cells/well and allow to adhere overnight.
    • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO <0.1%).
    • Incubation: Incubate for 24, 48, and 72 hours.
    • MTT Assay: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and solubilize the formed formazan crystals with DMSO or a designated solvent.
    • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

3.2. Wound Healing / Migration Assay This protocol measures two-dimensional cell migration in response to this compound treatment.

G SeedWound Seed cells to form confluent monolayer Scratch Create a scratch ('wound') with a pipette tip SeedWound->Scratch Wash Wash to remove debris Scratch->Wash TreatWound Add medium with/without TGF-β (10 ng/mL) & this compound Wash->TreatWound Image Image wound at 0, 8, 16, 24 h TreatWound->Image Analyze Quantify wound closure area using image analysis software Image->Analyze

  • Key Steps:
    • Cell Seeding: Seed cells in a 24-well plate to achieve 100% confluency within 24 hours.
    • Scratch Formation: Use a sterile 200 µL pipette tip to create a straight "wound" by scratching the cell monolayer. Gently wash with PBS to remove dislodged cells.
    • Stimulation & Inhibition: Add fresh medium containing TGF-β (10 ng/mL) to induce EMT and migration. Co-treat with varying concentrations of this compound.
    • Imaging: Capture images of the wound at the same location immediately after scratching (0 h) and at regular intervals thereafter (e.g., 8, 16, 24 h) using a microscope.
    • Quantification: Measure the area of the wound at each time point using software like ImageJ. The percentage of wound closure is calculated as: [(Area at 0h - Area at T_h) / Area at 0h] * 100.

3.3. Transwell Invasion Assay This protocol evaluates the ability of cells to invade through an extracellular matrix (ECM) surrogate, a key feature of metastatic cells.

  • Procedure:
    • Matrix Coating: Coat the membrane of the upper chamber of a transwell insert (8.0 µm pore size) with a layer of Matrigel (or other ECM protein) and allow it to solidify.
    • Cell Preparation: Serum-starve cells for 24 hours. Then, harvest and resuspend them in serum-free medium.
    • Cell Seeding & Treatment: Seed the cell suspension into the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) with or without TGF-β (10 ng/mL) to the lower chamber. Add this compound to both chambers at the desired concentration.
    • Incubation: Incubate for 24-48 hours to allow cells to invade.
    • Staining & Counting: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with 4% paraformaldehyde, stained with crystal violet or DAPI, and counted under a microscope.
Data Analysis & Interpretation
  • Dose-Response: Consistently analyze data to calculate IC₅₀ values for viability and migration assays. This compound shows activity in the sub-micromolar to low-micromolar range [1].
  • Statistical Significance: Ensure all experiments are performed with adequate replicates (e.g., n=3). Use student's t-test or one-way ANOVA with post-hoc tests to determine significance (e.g., *p<0.05, p<0.01, *p<0.001) [1].
  • Correlation of Phenotype with Mechanism: The observation of inhibited migration and invasion should be directly correlated with Western blot data showing downregulation of mesenchymal markers and phosphorylation of AKT/mTOR/Smad2/3.
Troubleshooting & Best Practices
  • EMT Induction Variability: Optimize the concentration and duration of TGF-β treatment for each cell line, as sensitivity can vary.
  • Matrixgel Consistency: For invasion assays, ensure Matrigel is thawed on ice and applied evenly to avoid inconsistencies in the barrier.
  • This compound Solubility: Prepare a stock solution in DMSO and ensure the final DMSO concentration is consistent and non-toxic across all treatment groups (typically ≤0.1%).
  • Control Groups: Always include appropriate controls: vehicle control (DMSO), TGF-β-only (EMT-induced), and this compound-only (to distinguish baseline effects from reversal of TGF-β effects).

Conclusion

This compound is a well-characterized PI3K inhibitor that effectively suppresses EMT, migration, invasion, and metastasis in pancreatic cancer models by dually targeting the PI3K/AKT/mTOR and Smad2/3 pathways. The protocols outlined herein provide a robust framework for researchers to investigate its efficacy in relevant in vitro and in vivo systems.


References

In Vivo Administration and Dosing of HS-173

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Administration Route Typical Dosage Treatment Duration & Frequency Key Demonstrated Effects
Pancreatic Cancer (xenograft & metastatic models) [1] Intraperitoneal (i.p.) 10 mg/kg, 30 mg/kg Varies by model; e.g., 5 days/week for 4 weeks [1] Suppressed tumor growth & metastasis, induced apoptosis (TUNEL, cleaved caspase-3) [1]
Liver Fibrosis (CCl4-induced model) [2] [3] Oral (p.o.) ~20 mg/kg, 10 mg/kg, 20 mg/kg Varies by study (e.g., 10 mg/kg in one, 20 mg/kg in another) [2] [3] Attenuated fibrosis, reduced ECM accumulation, improved liver function (AST/ALT levels) [3]
Colorectal Cancer (CT26 model, in nanomedicine) [4] Intravenous (i.v.) Part of a nanoformulation (N-H POx) Specifics depend on combination with radiotherapy/immunotherapy [4] Enhanced efficacy in combination with radiation and anti-CTLA-4 immunotherapy [4]

Detailed Experimental Protocols

Here are the specific methodologies for formulating and administering HS-173 in animal studies.

Protocol 1: Intraperitoneal (i.p.) Injection for Cancer Models

This is the most commonly cited method for administering this compound in preclinical oncology research [1].

  • Formulation for i.p. Injection (Clear Solution): Researchers typically prepare a clear solution using the following formulation [2] [5]:
    • 5% DMSO
    • 30% PEG300
    • 5% Tween 80
    • 60% ddH₂O (double-distilled water)
    • The final working concentration is often prepared at 8.0 mg/mL (18.94 mM) [2].
  • Preparation Steps:
    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 160 mg/mL) [2].
    • Add the appropriate volume of the DMSO stock to PEG300 and mix thoroughly until clear.
    • Add Tween 80 to the DMSO/PEG300 mixture and mix until clear.
    • Finally, add the remaining volume of ddH₂O and mix well.
    • The prepared solution should be used immediately for optimal results [2].
Protocol 2: Oral Gavage (p.o.) for Liver Fibrosis Models

This compound has also shown efficacy when administered orally in a liver fibrosis model [2] [3].

  • Formulation for Oral Gavage:
    • A homogeneous suspension is prepared using a 0.5% Carboxymethyl Cellulose (CMC-Na) solution [2] [5].
    • The working concentration is typically prepared at ≥5 mg/mL [2].
  • Preparation Steps:
    • Weigh out the required amount of this compound powder.
    • Add it to the 0.5% CMC-Na solution.
    • Mix evenly to obtain a homogeneous suspension before administration [2].

Mechanism of Action and Experimental Workflow

This compound is a potent and selective PI3Kα inhibitor. The following diagram illustrates its mechanism and a typical in vivo experimental workflow.

G cluster_0 In Vivo Experimental Workflow HS173 This compound Administration PI3K Inhibits PI3Kα HS173->PI3K Akt Reduces phosphorylation of AKT & mTOR PI3K->Akt BiologicalEffects Downstream Biological Effects Akt->BiologicalEffects AnimalModel 1. Establish Animal Model (e.g., Tumor Xenograft, CCl4-induced Fibrosis) Grouping 2. Randomize into Groups (Control, Treatment, etc.) AnimalModel->Grouping Dosing 3. Administer this compound (i.p. or p.o.) Grouping->Dosing Monitoring 4. Monitor & Measure (Tumor Volume, Biomarkers) Dosing->Monitoring Analysis 5. Terminal Analysis (Histology, Molecular Assays) Monitoring->Analysis

As shown, this compound exerts its effects by potently inhibiting PI3Kα (IC₅₀ = 0.8 nM in cell-free assays) [2] [6]. This inhibition blocks the phosphorylation and activation of key downstream signaling proteins, AKT and mTOR [1] [3]. The disruption of this critical pathway leads to the observed therapeutic effects, including inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and reversal of epithelial-mesenchymal transition (EMT) [1] [6].

Important Considerations for Researchers

  • Formulation is Critical: this compound has poor solubility in water alone. Using the recommended formulations with DMSO, PEG300, and surfactants is essential for achieving consistent in vivo delivery and bioavailability [2] [7] [5].
  • Confirm Target Engagement: To validate your experiment, always confirm the inhibition of the PI3K/Akt pathway in excised tumor or tissue samples. This is typically done by Western blot analysis to show reduced levels of phosphorylated Akt (p-Akt) and other downstream effectors compared to the control group [1] [3].
  • Combination Therapies: Emerging research explores this compound in combination with other agents, such as PARP inhibitors or immunotherapy, to enhance efficacy. In these cases, the compound may be incorporated into specialized delivery systems like polymeric micelles for intravenous administration [4].

I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on analytical methods or in vitro protocols, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols: HS-173 and Cisplatin Combination Therapy for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale for Combination Therapy

Cisplatin remains one of the most widely prescribed chemotherapeutic agents globally, used in nearly 50% of all tumor chemotherapies for various solid malignancies including head and neck, ovarian, testicular, lung, and bladder cancers. [1] [2] Despite its potent antitumor activity, cisplatin therapy faces significant challenges including dose-limiting toxicities (nephrotoxicity, neurotoxicity, ototoxicity, and gastrointestinal toxicity) and the development of chemoresistance that ultimately leads to treatment failure. [3] [2] The phosphatidylinositol 3-kinase (PI3K) signaling pathway has been identified as a critical mechanism in cancer progression and chemoresistance, with approximately 20% of head and neck squamous cell carcinomas (HNSCC) harboring specific mutations in this pathway. [4] HS-173, a selective PI3K inhibitor, has demonstrated promising anticancer activity in non-small cell lung cancer and pancreatic cancer cells, and recent evidence suggests it may enhance the efficacy of conventional chemotherapeutics like cisplatin. [4]

The scientific rationale for combining this compound with cisplatin stems from the interconnected molecular pathways that regulate cancer cell survival and death. Cisplatin primarily exerts its cytotoxic effects through the formation of DNA adducts that trigger DNA damage response pathways, ultimately leading to apoptosis. [3] [5] [1] However, cancer cells frequently develop resistance through upregulation of survival pathways, including the PI3K/Akt/mTOR cascade, which suppresses apoptosis and promotes cell survival despite genotoxic stress. [5] [4] By simultaneously inhibiting PI3K signaling with this compound and inducing DNA damage with cisplatin, this combination therapy attacks cancer cells through complementary mechanisms, potentially overcoming resistance while minimizing the development of alternative escape pathways.

Mechanistic Insights & Signaling Pathways

Molecular Mechanisms of Action

The therapeutic efficacy of the this compound and cisplatin combination arises from their coordinated actions on interconnected signaling networks:

  • Cisplatin's primary mechanism involves intracellular activation via aquation, forming highly reactive species that bind to purine bases in DNA, particularly at the N7 position of guanine, creating primarily 1,2-intrastrand cross-links. [3] [1] These DNA adducts distort the DNA helix, impede replication and transcription, and trigger DNA damage response pathways. [3] [5] The resulting cellular stress activates multiple signaling cascades including p53-mediated apoptosis, MAPK pathway activation, and oxidative stress induction, ultimately leading to programmed cell death through mitochondrial dysfunction and caspase activation. [3]

  • This compound targets the PI3K pathway, a frequently dysregulated signaling cascade in cancer that promotes cell survival, proliferation, and metabolic reprogramming. [4] By selectively inhibiting PI3K, this compound reduces phosphorylation of downstream effectors including Akt and mTOR, disrupting survival signals and sensitizing cancer cells to apoptotic stimuli. [4] Importantly, PI3K inhibition has been shown to impair DNA damage repair capacity, potentially enhancing the persistence and lethality of cisplatin-induced DNA lesions. [4]

The combination demonstrates synergistic cytotoxicity through multiple interconnected mechanisms: this compound-mediated suppression of survival signals lowers the threshold for cisplatin-induced apoptosis, while cisplatin-induced DNA damage creates cellular vulnerabilities that are exacerbated by PI3K pathway inhibition. Additionally, this compound may mitigate certain resistance mechanisms to cisplatin, such as enhanced DNA repair and anti-apoptotic signaling, which are frequently mediated through PI3K/Akt activation in response to genotoxic stress. [5] [4]

Key Signaling Pathways

The visual below maps the core signaling pathways affected by this compound and cisplatin combination therapy:

G cluster_cisplatin Cisplatin Mechanism cluster_hs173 This compound (PI3K Inhibitor) Mechanism cluster_resistance Resistance Mechanisms Overcome Cisplatin Cisplatin DNA_Entry Cellular Uptake Cisplatin->DNA_Entry DNA_Adducts DNA Adduct Formation (1,2-intrastrand crosslinks) DNA_Entry->DNA_Adducts DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage P53_Activation p53 Activation DNA_Damage->P53_Activation Enhanced_Repair Enhanced DNA Repair DNA_Damage->Enhanced_Repair Triggers Mitochondrial Mitochondrial Dysfunction P53_Activation->Mitochondrial Apoptosis Apoptosis Execution (Caspase Activation) Mitochondrial->Apoptosis HS173 HS173 PI3K_Inhibition PI3K Inhibition HS173->PI3K_Inhibition Akt_Reduction Reduced Akt Phosphorylation PI3K_Inhibition->Akt_Reduction mTOR_Inhibition mTOR Pathway Inhibition Akt_Reduction->mTOR_Inhibition Survival_Block Survival Signaling Blockade mTOR_Inhibition->Survival_Block Survival_Block->Apoptosis Enhances Apoptosis_Sensitization Apoptotic Sensitization Survival_Block->Apoptosis_Sensitization Survival_Block->Enhanced_Repair Inhibits Bcl2_Overexpression Bcl-2 Overexpression Survival_Block->Bcl2_Overexpression Counteracts Apoptosis_Sensitization->Apoptosis Promotes Resistance Cisplatin Resistance Mechanisms Resistance->Enhanced_Repair Apoptosis_Evasion Apoptosis Evasion Resistance->Apoptosis_Evasion Drug_Efflux Drug Efflux Pumps Resistance->Drug_Efflux Resistance->Bcl2_Overexpression

Figure 1: Signaling Pathways in this compound and Cisplatin Combination Therapy

Therapeutic Efficacy & Experimental Evidence

In Vitro Combination Studies

The antiproliferative effects of this compound and cisplatin combination have been systematically evaluated in multiple HNSCC cell lines, including SCC25, CAL27, and FaDu cells. [4] The studies employed standardized cell proliferation assays (CCK-8) to quantify viability and combination index analysis to determine the nature of drug interactions. Researchers observed that this compound demonstrated concentration-dependent growth inhibition across all tested cell lines, with the most pronounced effects observed in PI3K-mutated models. [4] When combined with cisplatin, this compound exhibited a clear synergistic effect, significantly enhancing cisplatin cytotoxicity beyond additive expectations. This synergism was particularly evident in FaDu cells (hypopharyngeal carcinoma model), which are known to develop robust chemoresistance mechanisms relevant to clinical cisplatin resistance. [5] [4]

The molecular basis for this enhanced efficacy was investigated through apoptosis analysis, which revealed that the combination treatment significantly increased caspase activation and apoptotic markers compared to either agent alone. [4] Additional mechanistic studies demonstrated that this compound effectively suppressed phospho-Akt levels, indicating successful target engagement and pathway modulation. Importantly, this pathway inhibition occurred in conjunction with cisplatin-induced DNA damage, creating a cellular environment conducive to apoptosis rather than survival and repair. The combination was also shown to modulate Bcl-2 family protein expression, counteracting the Bcl-2 overexpression and Bax downregulation that frequently characterize cisplatin-resistant hypopharyngeal carcinoma cells. [5]

In Vivo Efficacy and Tolerability

While detailed in vivo studies specifically examining this compound with cisplatin are limited in the available literature, relevant mouse models of cisplatin therapy provide important insights for experimental design. Cisplatin administration in mice produces dose-dependent toxicities that mirror human side effects, including nephrotoxicity, gastrointestinal injury, neurotoxicity, and myelosuppression. [2] These models demonstrate that mice respond to cisplatin treatment similarly to humans, developing comparable pathological changes despite differences in metabolism and lifespan. [2] The tabulated data below summarizes appropriate cisplatin dosing protocols for mouse studies based on established models:

Table 1: Cisplatin Dosing Regimens in Mouse Models

Research Focus Cisplatin Dose Administration Endpoint Key Observations Clinical Correlation
Nephrotoxicity 20 mg/kg single dose Intraperitoneal Day 3-4 Acute kidney injury, tubular damage Human cisplatin nephrotoxicity
Neurotoxicity 2.3 mg/kg daily for 5 days (2 cycles) Intraperitoneal Day 15, 30, 65 Peripheral neuropathy, mechanical hypersensitivity Cumulative neurotoxicity in patients
Ototoxicity 3-3.5 mg/kg daily for 4 days (3 cycles) Intraperitoneal Day 42 Hearing loss, hair cell damage Dose-dependent ototoxicity
Gastrointestinal 20 mg/kg single dose Intraperitoneal Day 3 Intestinal injury, weight loss Cisplatin-induced enteritis
Antitumor Efficacy 3-5 mg/kg weekly Intraperitoneal Tumor volume Tumor growth inhibition Therapeutic response

When designing in vivo studies for this compound and cisplatin combinations, researchers should consider appropriate hydration protocols (typically 1 mL saline administered subcutaneously twice daily) to mitigate cisplatin nephrotoxicity and improve animal welfare. [2] Additionally, the timing of this compound administration relative to cisplatin may significantly influence combination efficacy, with preclinical data suggesting that PI3K inhibition prior to or concurrent with cisplatin often yields optimal synergism.

Research Protocols & Methodologies

In Vitro Combination Assay Protocol

Objective: To evaluate the combined effects of this compound and cisplatin on cancer cell proliferation and viability.

Materials:

  • HNSCC cell lines (SCC25, CAL27, FaDu) or other relevant cancer models
  • This compound: prepare 10 mM stock solution in DMSO, store at -20°C
  • Cisplatin: prepare 3.3 mM (1 mg/mL) stock solution in normal saline or PBS, store at 4°C
  • Cell culture media and supplements appropriate for cell lines
  • CCK-8 assay kit or alternative viability assay (MTT, resazurin)
  • 96-well tissue culture plates
  • CO₂ incubator (37°C, 5% CO₂)
  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a suspension of 5-10 × 10⁴ cells/mL in complete medium.
    • Seed 100 μL/well (5-10 × 10³ cells/well) in 96-well plates.
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Drug Treatment:

    • Prepare serial dilutions of this compound (recommended range: 0.1-10 μM) and cisplatin (recommended range: 0.3-30 μM) in complete medium.
    • For combination studies, utilize a matrix design with fixed concentration ratios based on individual IC₅₀ values.
    • Remove culture medium and add 100 μL of drug-containing medium to respective wells.
    • Include vehicle controls (DMSO equivalent to highest drug concentration) and blank wells (medium only).
    • Incubate plates for 48-72 hours at 37°C, 5% CO₂.
  • Viability Assessment:

    • Add 10 μL of CCK-8 solution to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate percentage viability relative to vehicle-treated controls.
  • Data Analysis:

    • Determine IC₅₀ values for single agents using non-linear regression.
    • Analyze combination effects using the Combination Index (CI) method via Chou-Talalay approach:
      • CI < 0.9 indicates synergism
      • CI = 0.9-1.1 indicates additive effect
      • CI > 1.1 indicates antagonism

Technical Notes: Ensure consistent cell seeding density across experiments. Include replicate wells (minimum n=3) for each condition. Perform at least three independent experiments. Verify stock solution stability and avoid repeated freeze-thaw cycles of drug solutions.

Apoptosis Analysis Protocol

Objective: To quantify apoptosis induction by this compound and cisplatin combination treatment.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI) solution
  • Binding buffer
  • Flow cytometry tubes
  • Flow cytometer with appropriate filters (FITC: 488 nm excitation/525 nm emission; PI: 535 nm excitation/617 nm emission)

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates (2-5 × 10⁵ cells/well) and incubate overnight.
    • Treat with this compound, cisplatin, or combination for 24-48 hours at predetermined concentrations.
  • Cell Harvesting:

    • Collect both adherent and floating cells using gentle trypsinization.
    • Centrifuge at 300 × g for 5 minutes and wash with cold PBS.
    • Resuspend cell pellet in 100 μL of 1× binding buffer.
  • Staining:

    • Add 5 μL of Annexin V-FITC and 5 μL of PI to cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL of 1× binding buffer and analyze within 1 hour.
  • Flow Cytometry Analysis:

    • Analyze samples using flow cytometry, collecting at least 10,000 events per sample.
    • Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Technical Notes: Include unstained and single-stained controls for compensation. Process samples promptly to maintain cell viability. Analyze data using FlowJo or equivalent software.

In Vivo Combination Therapy Protocol

Objective: To evaluate the antitumor efficacy and tolerability of this compound and cisplatin combination in mouse xenograft models.

Materials:

  • Immunocompromised mice (nu/nu or NSG), 6-8 weeks old
  • Cancer cells for xenograft establishment
  • This compound: formulate in appropriate vehicle for in vivo administration
  • Cisplatin: clinical formulation diluted in normal saline
  • Calipers for tumor measurement
  • Animal scale for weight monitoring
  • Equipment for drug administration (injection supplies)

Methodology:

  • Xenograft Establishment:

    • Subcutaneously inject 5-10 × 10⁶ cancer cells (in 100 μL Matrigel/PBS mixture) into the flank of mice.
    • Monitor tumor growth until palpable tumors reach 50-100 mm³ (approximately 1-2 weeks).
  • Study Design:

    • Randomize mice into four treatment groups (n=6-8/group):
      • Group 1: Vehicle control
      • Group 2: this compound monotherapy
      • Group 3: Cisplatin monotherapy
      • Group 4: this compound + cisplatin combination
    • Record initial tumor measurements and body weights.
  • Dosing Regimen:

    • Administer this compound at 10-25 mg/kg via oral gavage or intraperitoneal injection 3-5 times per week.
    • Administer cisplatin at 3-5 mg/kg via intraperitoneal injection once weekly.
    • Continue treatment for 3-4 weeks based on tumor growth and tolerability.
    • Provide supportive care including subcutaneous hydration (1 mL saline twice daily) on cisplatin administration days.
  • Monitoring and Endpoints:

    • Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume: V = (length × width²)/2.
    • Record body weight twice weekly as an indicator of treatment tolerability.
    • Monitor clinical signs of toxicity (posture, activity, grooming) daily.
    • At study endpoint, euthanize mice and collect tumors for molecular analysis (snap-freeze for protein/RNA or preserve in formalin for histology).

Technical Notes: Adjust cisplatin dose based on pilot toxicity studies. Consider staggered administration if scheduling effects are being investigated (e.g., this compound pretreatment versus concurrent treatment). All animal procedures must receive IACUC approval and follow institutional guidelines.

Data Analysis & Interpretation Guidelines

Statistical Analysis and Combination Effects

Robust statistical analysis is essential for interpreting combination therapy data. The table below outlines key parameters and analytical approaches for evaluating this compound and cisplatin interactions:

Table 2: Data Analysis Methods for Combination Studies

Analysis Type Methodology Interpretation Guidelines Recommended Software/Tools
Dose-Response Analysis Non-linear regression fitting to sigmoidal models (e.g., four-parameter logistic) IC₅₀ values for single agents establish baseline sensitivity GraphPad Prism, R drc package

| Combination Index (CI) | Chou-Talalay method using median-effect equation | CI < 0.9: Synergism CI = 0.9-1.1: Additive CI > 1.1: Antagonism | CompuSyn, Excel templates | | Bliss Independence | Comparison of observed vs. expected effects assuming independent action | Positive ΔBliss indicates synergy; negative indicates antagonism | Custom scripts in R or Python | | Isobologram Analysis | Graphical representation of combination doses producing equal effects | Points below additive line indicate synergy | GraphPad Prism, specialized packages | | Apoptosis Quantification | Flow cytometry data analysis with ANOVA and post-hoc tests | Statistical significance in early/late apoptotic populations | FlowJo, FCS Express, Prism | | Tumor Growth Inhibition | Repeated measures ANOVA with appropriate covariance structure | TGI (%) = (1 - ΔT/ΔC) × 100 where ΔT and ΔC are tumor volume changes | GraphPad Prism, SAS, R |

For in vivo studies, additional parameters should be assessed including body weight change (should not exceed 20% loss), tumor growth inhibition (TGI), and survival analysis. Histopathological evaluation of collected tissues should examine apoptotic markers (cleaved caspase-3), proliferation indices (Ki67), and pathway modulation (phospho-Akt, phospho-S6). All experiments should include appropriate sample sizes based on power calculations and be repeated independently to ensure reproducibility.

Research Applications & Future Directions

The combination of this compound with cisplatin holds particular promise for several specific research applications and cancer types:

  • PI3K-Aberrant Cancers: Focus on malignancies with documented PI3K pathway alterations, including approximately 20% of HNSCC cases, where this compound may exert maximal therapeutic effect. [4] Research should prioritize models with confirmed PI3K mutations or amplification to identify predictive biomarkers for patient stratification.

  • Chemoresistance Reversal: Investigation of this combination in cisplatin-resistant models, particularly those exhibiting apoptosis evasion, enhanced DNA repair, or altered drug transport. [5] Hypopharyngeal carcinoma models, which demonstrate particularly high rates of chemoresistance, offer relevant systems for these studies. [5]

  • Triple-Negative Breast Cancer (TNBC): Exploration in TNBC models, where platinum sensitivity is more pronounced and treatment options remain limited. [6] The metronomic scheduling approach used in cisplatin-paclitaxel combinations for metastatic breast cancer may inform administration schedules for this compound combinations. [6]

  • Therapeutic Optimization: Systematic evaluation of administration sequence, scheduling, and formulation strategies to maximize efficacy while minimizing toxicity. Nanoformulation approaches, similar to those explored for cisplatin alone, may improve the therapeutic index of this combination. [7]

Future research directions should include comprehensive toxicological assessments to determine whether this compound mitigation of cisplatin resistance allows for dose reduction that decreases characteristic toxicities. Additionally, investigation of triple combinations with other targeted agents or immunotherapies may uncover further synergistic interactions. Translation of these findings to the clinic will require robust pharmacokinetic/pharmacodynamic modeling and validation in patient-derived xenograft models that better recapitulate human cancer heterogeneity and treatment responses.

References

HS-173 Radiosensitization: Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HS-173 as a Radiosensitizer

This compound is a novel, potent phosphatidylinositol-3-kinase (PI3K) inhibitor that has demonstrated significant radiosensitizing potential across multiple cancer types, including pancreatic ductal adenocarcinoma and breast cancer. The PI3K/AKT signaling pathway is frequently dysregulated in human cancers and plays a critical role in radiotherapy resistance by promoting cancer cell survival, proliferation, and DNA damage repair processes following radiation exposure [1] [2]. Radiation therapy itself activates the PI3K/AKT pathway, creating a protective feedback loop that limits its therapeutic efficacy. This compound specifically targets this resistance mechanism by inhibiting radiation-induced PI3K/AKT activation, thereby compromising the cancer cells' ability to recover from radiation-induced DNA damage [1].

The significance of this compound in radiation oncology research stems from its dual mechanism of action: direct inhibition of PI3K/AKT-mediated survival signals and disruption of key DNA damage response (DDR) pathways. Unlike conventional chemoradiotherapy approaches, which often face limitations due to toxicity and resistance, this compound represents a targeted strategy to enhance radiation efficacy while potentially minimizing side effects [2]. Research demonstrates that this compound effectively sensitizes cancer cells to radiation across multiple experimental models, making it a promising candidate for further development as a clinical radiosensitizer, particularly for cancers with known resistance to conventional radiotherapy approaches [1] [3].

Key Experimental Findings and Quantitative Data

Clonogenic Survival and Apoptosis Induction

Clonogenic survival assays represent the gold standard for evaluating radiosensitization effects. In pancreatic cancer cell lines (Miapaca-2 and PANC-1), pretreatment with this compound (24 hours) prior to irradiation resulted in a significant reduction in clonogenic survival across multiple radiation doses (2-6 Gy), demonstrating a clear dose-dependent enhancement of radiation efficacy [1]. The synergistic interaction between this compound and radiation was further confirmed through apoptosis analysis, where combined treatment substantially increased TUNEL-positive cells and elevated expression of apoptosis markers including cleaved caspase-3 and cleaved PARP, while reducing anti-apoptotic survivin expression [1].

Similar effects were observed in breast cancer models, where this compound (1 μM) pretreatment significantly enhanced the radiosensitivity of MDA-MB-231 cells in clonogenic assays [3] [4]. The magnitude of enhancement varied between cancer types, with pancreatic cancer models generally showing more pronounced effects, potentially reflecting differential dependence on PI3K/AKT signaling pathways across cancer lineages. These consistent findings across different cancer types suggest that this compound may have broad applicability as a radiosensitizer for multiple solid tumors characterized by PI3K/AKT pathway activation.

Table 1: Clonogenic Survival Data for this compound Radiosensitization

Cancer Type Cell Line This compound Concentration Radiation Dose Survival Reduction Citation
Pancreatic Miapaca-2 Not specified 2-6 Gy Significant, dose-dependent [1]
Pancreatic PANC-1 Not specified 2-6 Gy Significant, dose-dependent [1]
Breast MDA-MB-231 1 μM 5 Gy Significant enhancement [3] [4]
Cell Cycle Modulation and DNA Damage Effects

This compound profoundly influences cell cycle progression following radiation exposure. In pancreatic cancer cells, radiation alone increased the G2/M phase population to approximately 75%, while combination with this compound further enhanced this arrest to 91% [1]. This enhanced G2/M arrest was associated with increased expression of p-Cdc2, a key regulator of G2/M transition, indicating that this compound potentiates radiation-induced cell cycle checkpoint activation [1]. This collective arrest provides extended time for the accumulation of lethal DNA damage before cell division, potentially explaining the enhanced radiation efficacy observed in clonogenic assays.

The DNA damage response represents a critical mechanism underlying this compound-mediated radiosensitization. This compound treatment sustained DNA double-strand breaks (DSBs) following radiation exposure, as evidenced by increased and prolonged γ-H2AX expression [1]. This effect was mediated through inhibition of key DNA repair kinases, with this compound potently suppressing radiation-induced activation of both ATM and DNA-PKcs—the primary regulators of homologous recombination and non-homologous end joining repair pathways, respectively [1]. This dual inhibition cripples the major DNA repair mechanisms that cancer cells rely on to recover from radiation-induced DNA damage.

Table 2: Cell Cycle and DNA Damage Response to this compound and Radiation Combination

Parameter Experimental System Radiation Alone This compound + Radiation Citation
G2/M Arrest Miapaca-2 pancreatic cells ~75% ~91% [1]
p-Cdc2 Expression Miapaca-2 pancreatic cells Increased Further increased [1]
γ-H2AX Expression Miapaca-2 and PANC-1 Increased Sustained elevation [1]
p-ATM Activation Miapaca-2 and PANC-1 Radiation-induced Potently inhibited [1]
DNA-PKcs Activation Miapaca-2 and PANC-1 Radiation-induced Dose-dependent inhibition [1]

Detailed Experimental Protocols

In Vitro Radiosensitization Assessment
3.1.1 Clonogenic Survival Assay

The clonogenic assay is the standard method for evaluating radiosensitizer efficacy in vitro. Begin by plating pancreatic (Miapaca-2, PANC-1) or breast cancer (MDA-MB-231) cells in appropriate complete media and allow them to adhere for 24 hours. This compound pretreatment should be administered for 24 hours at concentrations ranging from 1-10 μM, depending on cell line sensitivity [1] [3]. Following pretreatment, irradiate cells at room temperature using a clinical irradiator at doses typically ranging from 2-8 Gy [1] [3]. After irradiation, immediately replace the this compound-containing media with fresh complete media and return cells to the incubator for 10-14 days to allow colony formation. Colonies should be fixed with methanol and stained with crystal violet (0.5% w/v), and only colonies containing >50 cells should be counted. Calculate survival fractions by normalizing plating efficiencies of treated samples to untreated controls, and plot survival curves to determine the sensitizer enhancement ratio.

3.1.2 Apoptosis Analysis via TUNEL Assay

For apoptosis quantification, plate cells on chamber slides and treat with this compound (1-10 μM) for 6 hours prior to irradiation (10 Gy) [1]. After 24-48 hours post-irradiation, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Implement the TUNEL reaction according to manufacturer specifications, using fluorescently-labeled dUTP to detect DNA fragmentation. Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Calculate the percentage of TUNEL-positive cells by counting at least 500 cells across multiple random fields. Parallel samples should be analyzed by Western blotting for apoptosis markers including cleaved caspase-3, cleaved PARP, and survivin to validate TUNEL findings through complementary methodology.

3.1.3 Cell Cycle Analysis by Flow Cytometry

For cell cycle distribution analysis, treat cells with this compound (1-10 μM) for 6 hours followed by irradiation (10 Gy) [1]. After 24 hours post-irradiation, harvest cells by trypsinization and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) to eliminate RNA interference. Incubate for 30 minutes at room temperature protected from light, then analyze using a flow cytometer with appropriate excitation and emission filters for PI detection. Use software such as FlowJo or ModFit to quantify the percentage of cells in each cell cycle phase (G0/G1, S, and G2/M) based on DNA content.

Molecular Mechanism Elucidation
3.2.1 Western Blot Analysis of DNA Damage Response

For protein expression analysis, extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentrations by BCA assay and separate equal amounts (20-40 μg) by SDS-PAGE (8-12% gels depending on target protein size). Transfer to PVDF membranes, block with 5% non-fat milk or BSA, and incubate with primary antibodies overnight at 4°C [1]. Key targets for this compound mechanism studies include p-AKT (Ser473), total AKT, p-ATM (Ser1981), p-DNA-PKcs (Thr2609), γ-H2AX (Ser139), p-Cdc2 (Tyr15), and loading controls such as β-actin or GAPDH. After secondary antibody incubation, develop blots using enhanced chemiluminescence and quantify band intensities using image analysis software. This compound should demonstrate dose-dependent inhibition of radiation-induced p-AKT, p-ATM, and p-DNA-PKcs, with concomitant sustained γ-H2AX expression [1].

3.2.2 Immunofluorescence for DNA Damage Foci

For spatial visualization of DNA damage repair proteins, plate cells on glass coverslips and treat with this compound followed by radiation as described above. At specific time points post-irradiation (30 minutes to 24 hours), fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against γ-H2AX, p-ATM, or 53BP1 overnight at 4°C, followed by species-appropriate fluorescent secondary antibodies [1]. Counterstain nuclei with DAPI and mount slides for confocal microscopy. Quantify foci number and intensity per nucleus using image analysis software such as ImageJ, comparing this compound treated versus control irradiated cells to demonstrate impaired DNA repair capability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Radiosensitization

G Radiation Radiation PI3K_Activation PI3K_Activation Radiation->PI3K_Activation Induces ATM_Activation ATM_Activation Radiation->ATM_Activation Activates DNA_PKcs_Activation DNA_PKcs_Activation Radiation->DNA_PKcs_Activation Activates AKT_Activation AKT_Activation PI3K_Activation->AKT_Activation Stimulates HS173 HS173 HS173->PI3K_Activation Inhibits HS173->ATM_Activation Inhibits HS173->DNA_PKcs_Activation Inhibits DNA_Repair DNA_Repair AKT_Activation->DNA_Repair Promotes ATM_Activation->DNA_Repair Mediates HR DNA_PKcs_Activation->DNA_Repair Mediates NHEJ Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Leads to Apoptosis Apoptosis Sustained_DSBs Sustained_DSBs Sustained_DSBs->Apoptosis Triggers G2M_Arrest G2M_Arrest Sustained_DSBs->G2M_Arrest Induces

Diagram 1: this compound mechanism of action in radiosensitization. This compound (green) inhibits multiple components of the radiation response network, including PI3K activation, ATM, and DNA-PKcs, thereby blocking DNA repair and promoting apoptotic pathways.

The molecular mechanism of this compound-mediated radiosensitization involves coordinated disruption of multiple pro-survival signaling pathways activated by radiation exposure. As illustrated in Diagram 1, radiation rapidly induces PI3K/AKT pathway activation and triggers the DNA damage response through simultaneous activation of ATM and DNA-PKcs kinases [1] [2]. These parallel signaling cascades converge to promote efficient DNA double-strand break repair through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This compound intervenes at multiple critical nodes in this network by directly inhibiting PI3K activity and paradoxically suppressing the kinase activities of ATM and DNA-PKcs, despite their structural relationship to PI3K [1]. This multi-target inhibition results in sustained DNA damage, evidenced by persistent γ-H2AX foci, ultimately leading to enhanced G2/M cell cycle arrest and apoptosis activation.

Experimental Workflow for this compound Radiosensitization Studies

G cluster_functional Functional Assays cluster_mechanism Mechanism Studies Cell_Culture Cell_Culture HS173_Pretreatment HS173_Pretreatment Cell_Culture->HS173_Pretreatment 24h Irradiation Irradiation HS173_Pretreatment->Irradiation 2-8 Gy Functional_Assays Functional_Assays Irradiation->Functional_Assays Post-treatment Incubation Mechanism_Studies Mechanism_Studies Irradiation->Mechanism_Studies Immediate to 24h Data_Analysis Data_Analysis Functional_Assays->Data_Analysis Quantification Clonogenic Clonogenic Survival (10-14 days) Apoptosis TUNEL Assay (24-48h) Cell_Cycle Flow Cytometry (24h) Mechanism_Studies->Data_Analysis Interpretation Western Western Blot (DNA repair proteins) IF Immunofluorescence (γ-H2AX foci)

Diagram 2: Experimental workflow for this compound radiosensitization assessment. The comprehensive methodology spans from initial cell culture through functional and mechanistic assays, culminating in integrated data analysis.

The experimental workflow for evaluating this compound radiosensitization follows a systematic approach that integrates functional assessments with mechanistic studies, as outlined in Diagram 2. The process begins with standardized cell culture conditions appropriate for the cancer model under investigation, followed by a 24-hour this compound pretreatment period that allows for adequate cellular uptake and target engagement prior to radiation exposure [1] [3]. Irradiation protocols typically utilize clinical-grade irradiators with doses calibrated to achieve specific biological effects, ranging from 2 Gy for moderate DNA damage to 8 Gy for severe damage assessment. Following radiation exposure, the experimental pipeline diverges into parallel tracks for functional characterization (clonogenic survival, apoptosis detection, and cell cycle analysis) and mechanistic interrogation (Western blotting and immunofluorescence), with timing optimized for capturing specific biological endpoints. This integrated approach enables researchers to simultaneously document radiosensitization phenomena and elucidate the underlying molecular mechanisms responsible for the observed effects.

In Vivo Validation and Research Applications

Xenograft Tumor Model Protocol

For in vivo validation of this compound radiosensitization effects, implement a xenograft model using immunodeficient mice (e.g., nude or NSG strains). Subcutaneously inject 5-10 × 10^6 human pancreatic cancer cells (Miapaca-2 or PANC-1) into the flanks of 6-8 week old mice and allow tumors to establish until they reach approximately 100-150 mm³ in volume [1]. Randomize animals into four treatment groups: (1) vehicle control, (2) this compound alone, (3) radiation alone, and (4) this compound plus radiation. Administer This compound intraperitoneally at 10-25 mg/kg daily, based on prior pharmacokinetic studies [1]. For combination groups, deliver this compound 1-2 hours before each focal radiation treatment (2-4 Gy per fraction for 5 consecutive days) using a small animal radiation research platform with proper shielding. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2, and record body weights to assess treatment toxicity. Terminate the study when control tumors reach institutional size limits, and process tumors for immunohistochemical analysis of γ-H2AX, cleaved caspase-3, and Ki-67 to correlate treatment response with biological mechanisms.

Research Applications and Translation Considerations

The experimental data generated using these protocols support several key research applications for this compound. First, it serves as a mechanistic probe for studying PI3K/AKT pathway involvement in radiation resistance across different cancer types. Second, it represents a promising candidate for combination therapy with radiotherapy in cancers characterized by PI3K/AKT pathway dysregulation. Third, the compound provides a tool compound for understanding the intersection between growth factor signaling and DNA damage response pathways. From a translational perspective, this compound research should focus on optimizing dosing schedules to maximize the therapeutic ratio, identifying predictive biomarkers for patient selection, and developing appropriate combination strategies with conventional chemoradiotherapy approaches [2].

Table 3: In Vivo Protocol for this compound Radiosensitization Studies

Parameter Specification Notes
Animal Model Immunodeficient mice (nude/NSG) 6-8 weeks old
Cancer Cells Miapaca-2 or PANC-1 pancreatic cancer 5-10 × 10^6 cells/injection
Tumor Volume 100-150 mm³ at treatment initiation Measured by caliper
This compound Dose 10-25 mg/kg Intraperitoneal delivery
Radiation Dose 2-4 Gy per fraction 5 consecutive days
Timing This compound administered 1-2 hours before radiation Based on pharmacokinetics
Endpoints Tumor volume, survival, IHC markers γ-H2AX, cleaved caspase-3

Conclusion and Research Implications

This compound represents a promising targeted radiosensitizer with demonstrated efficacy across multiple preclinical cancer models. Its unique mechanism of action, involving simultaneous inhibition of PI3K/AKT survival signaling and disruption of DNA damage repair through ATM and DNA-PKcs suppression, provides a rational foundation for clinical development [1]. The comprehensive experimental protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's radiosensitizing properties in both in vitro and in vivo settings. The quantitative data generated from these standardized approaches will facilitate direct comparison across studies and support the translation of this promising compound toward clinical application in combination with radiotherapy.

Future research directions should include combination strategies with conventional DNA-damaging chemotherapeutic agents, assessment of tumor-specific vulnerabilities that may predict response to this compound-mediated radiosensitization, and evaluation of potential normal tissue toxicity profiles to establish the therapeutic window. Additionally, investigation of this compound in three-dimensional culture models and patient-derived organoids would provide valuable insights into its potential efficacy in more physiologically relevant systems. As radiation oncology continues to evolve toward more personalized approaches, targeted radiosensitizers like this compound offer exciting opportunities to improve therapeutic outcomes for cancer patients with resistant disease.

References

Mechanism of HS-173 in Inhibiting TGF-β-Induced Migration

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 is a novel, potent phosphatidylinositol 3-kinase (PI3K) inhibitor, with a particular high potency against the PI3Kα isoform (IC₅₀ = 0.8 nM) [1]. Research indicates that it suppresses TGF-β-induced epithelial-mesenchymal transition (EMT), migration, and invasion in cancer cells by targeting key signaling pathways [2].

The compound exerts its effects primarily by blocking the PI3K/AKT/mTOR signaling axis. In pancreatic cancer cells, this compound successfully suppressed TGF-β-induced cell migration and invasion and reversed the mesenchymal cell morphology back to an epithelial one [2]. Furthermore, the study found that this compound also reduced EMT by increasing the expression of epithelial markers (like E-cadherin) and decreasing mesenchymal markers (like N-cadherin and Vimentin). Interestingly, it achieved this not only by blocking the PI3K/AKT/mTOR pathway but also by inhibiting the Smad2/3 signaling pathway, which is a core downstream component of TGF-β receptor activation [2] [3].

The diagram below illustrates how this compound interferes with this process.

G TGFB TGF-β Ligand Receptor TGF-β Receptor Complex TGFB->Receptor SMAD Smad2/3 Phosphorylation Receptor->SMAD PI3K PI3K Activation Receptor->PI3K EMT EMT, Migration & Invasion SMAD->EMT Promotes AKT AKT / mTOR Activation PI3K->AKT AKT->EMT Promotes HS173 This compound Intervention HS173->SMAD Inhibits HS173->PI3K Inhibits

Quantitative Activity Profile of this compound

The tables below summarize key quantitative data for this compound, which is essential for experimental planning and data interpretation.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ / EC₅₀ Assay Description Selectivity Note
PI3Kα 0.8 - 1.8 nM Recombinant human PI3K, HTRF-based kinase assay [1]. Highly potent against all class I PI3K isoforms.
PI3Kβ 3.2 nM Same HTRF assay [1].
PI3Kδ 4.1 nM Same HTRF assay [1].
PI3Kγ 5.5 nM Same HTRF assay [1].
mTOR 2.5 nM Recombinant human mTOR, 4EBP1 substrate-based assay [1]. No significant inhibition of 50+ other kinases at 1 μM [1].

Table 2: Anti-Migratory and Anti-Proliferative Effects of this compound

Cell Line / Context Observed Effect Assay Type & Conditions
Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) Significant suppression of TGF-β-induced migration & invasion [2]. Wound Healing & Transwell Invasion Assay; 10 ng/mL TGF-β1.
Miapaca-2 (Pancreatic Cancer) ~40-50% growth inhibition at 1 μM after 48h [2]. MTT Cell Viability Assay.
MCF-7 (Breast Cancer) ~85% reduction in colony formation at 50 nM [1]. Clonogenic Assay (14-day).
A549 (Lung Cancer) ~70% inhibition of migration at 100 nM [1]. Transwell Migration Assay (6-hour).

Experimental Protocols

Here are detailed protocols for key experiments investigating the effect of this compound on TGF-β-induced migration.

Protocol 1: Wound Healing (Scratch) Assay

This protocol is adapted from methods used to demonstrate this compound's efficacy [2].

  • Key Materials:

    • Cell line of interest (e.g., pancreatic cancer lines Panc-1, Miapaca-2)
    • This compound, dissolved in DMSO (e.g., 10 mM stock)
    • Recombinant human TGF-β1
    • Cell culture plates (e.g., 12-well or 24-well plates)
    • Sterile pipette tips or cell scratcher
    • Imaging system (e.g., microscope with camera)
  • Step-by-Step Procedure:

    • Seed Cells: Plate cells in complete growth medium at a high density to reach 90-100% confluence within 24 hours.
    • Create Wound: Use a sterile 200 μL pipette tip to scratch a straight line through the cell monolayer. Gently wash the well with PBS to remove detached cells.
    • Add Treatments: Add fresh medium containing the desired treatments.
      • Control: Medium only.
      • TGF-β Group: Medium with TGF-β1 (e.g., 10 ng/mL) [2].
      • This compound + TGF-β Group: Medium with TGF-β1 (10 ng/mL) and this compound (e.g., 0.1 - 10 μM).
      • Optional: Pre-treat cells with this compound for 1-2 hours before adding TGF-β1.
    • Image and Quantify: Take images of the wound at the same location immediately after scratching (0 hour) and at regular intervals thereafter (e.g., 16h, 24h). Quantify the wound closure percentage using image analysis software.
Protocol 2: TGF-β Stimulation and Western Blot Analysis

This protocol monitors this compound's impact on downstream TGF-β and PI3K signaling [2] [4].

  • Key Materials:

    • Serum-starved cells
    • This compound and TGF-β1
    • Cell lysis buffer with protease and phosphatase inhibitors
    • Antibodies: p-Smad2 (Ser465/467), total Smad2/3, p-AKT (Ser473), total AKT, and loading control (e.g., GAPDH).
    • Standard Western blot equipment
  • Step-by-Step Procedure:

    • Serum Starvation: Culture cells in serum-free medium for 12-24 hours to minimize basal signaling.
    • Pre-Incubation: Pre-treat cells with this compound (e.g., 0.1 - 10 μM) or vehicle (DMSO) for 1-2 hours.
    • Stimulation: Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to 1 hour to observe early phosphorylation events [4].
    • Lyse Cells: Place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer containing inhibitors.
    • Western Blot: Determine protein concentration, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the antibodies of interest.

The experimental workflow for these protocols is summarized in the following diagram.

Application Notes for Researchers

  • Optimal Conditions: For initiating migration studies with this compound, a TGF-β1 concentration of 10 ng/mL is widely used for effective stimulation [2] [5]. This compound shows potent effects at low nanomolar concentrations in kinase assays, but functional cellular assays often use concentrations in the nanomolar to low micromolar range (e.g., 0.1 - 10 μM) to observe anti-migratory and signaling effects [2] [1].
  • Control Setup: It is critical to include a vehicle control (DMSO) and a TGF-β-only control in every experiment to establish the baseline and the maximum induced effect. Including a positive control inhibitor, such as the TGF-β receptor inhibitor SB431542 (at 10 μM) [5] [6], can help validate your experimental system.
  • Beyond Migration: Consider investigating the effect of this compound on EMT marker expression (E-cadherin, N-cadherin, Vimentin, Snail) via Western blot or RT-qPCR after 24-48 hours of treatment, as it has been shown to reverse EMT [2].

Critical Considerations and Limitations

  • Cellular Context: The TGF-β pathway exhibits remarkable context dependency, acting as a tumor suppressor in some cells and a promoter in others [7] [4]. The efficacy of this compound may vary depending on the cell line's genetic background (e.g., PTEN deficiency, PI3K mutation status) [1].
  • Off-target Effects: While this compound is highly selective for PI3K isoforms over many other kinases, it also inhibits mTOR at low nanomolar concentrations [1]. This dual activity should be considered when interpreting results, as some anti-migratory effects could be mediated through mTOR inhibition.
  • Solubility and Handling: this compound is typically dissolved in DMSO for in vitro studies. The final DMSO concentration in cell culture should be kept low (e.g., ≤0.1%) to avoid cytotoxicity [1].

Conclusion

This compound serves as a potent tool for dissecting the role of PI3K signaling in TGF-β-driven processes like EMT and cell migration. The protocols and data provided here offer a robust foundation for researchers to design and execute studies aimed at understanding cancer metastasis and evaluating potential therapeutic strategies.

References

HS-173 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical properties and solubility data for HS-173 from multiple supplier datasheets.

Property Details
CAS Number 1276110-06-5 [1] [2] [3]
Molecular Formula C₂₁H₁₈N₄O₄S [1] [2] [3]
Molecular Weight 422.46 g/mol [1] [2] [3]
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ~50 - 84 mg/mL (118.35 - 198.83 mM) [1] [2] [3]
Solubility in Water Insoluble [1] [2]
Solubility in Ethanol Insoluble [1]
Storage (Powder) Desiccate at -20°C [2] [3] [4]
Storage (Stock Solution) -20°C (1 month) to -80°C (6 months - 2 years); avoid repeated freeze-thaw cycles [3] [4]

Protocol for Preparing Stock Solutions

Here is a standard protocol for preparing a 50 mg/mL stock solution of this compound in DMSO, compiled from supplier recommendations [1] [2] [3].

  • Allow the vial of this compound powder and a fresh bottle of high-quality, anhydrous DMSO to reach room temperature before opening.
  • Weigh the desired amount of this compound. To prepare a 50 mg/mL solution, you would use 50 mg of compound.
  • Add the calculated volume of DMSO directly to the vial. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of compound.
  • Gently vortex or sonicate the mixture. If the compound does not dissolve completely, you can warm the tube in a 37°C water bath with brief sonication to aid dissolution [1] [2].
  • Dispense the clear stock solution into single-use aliquots to minimize freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C as indicated in the storage table above.

The table below can help you calculate the volumes needed for dilutions to common working concentrations.

Desired Concentration Volume of 50 mg/mL Stock to Dilute Final Volume
10 mM 23.7 µL 1 mL
5 mM 11.8 µL 1 mL
1 mM 2.4 µL 1 mL

Key Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from the original research citing this compound [1].

  • Cell Lines: T47D, SK-BR-3, MCF7 (human breast cancer cells) [1].
  • Procedure:
    • Plate cells in 96-well plates and incubate for 24 hours.
    • Replace the medium with fresh medium containing this compound (typically in a concentration range from 0.1 µM to 100 µM). The final concentration of DMSO in the medium should be ≤0.1% (v/v).
    • Incubate the cells with the compound for 48 hours.
    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
    • Dissolve the formed formazan crystals by adding 100 µL of DMSO to each well with constant shaking for 5 minutes.
    • Measure the absorbance at 540 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curves [1].
In Vivo Administration

This compound has been used in mouse models to study its anti-tumor and anti-fibrotic effects.

  • Animal Model: Male BALB/c mice with CCl₄-induced liver fibrosis [1].
  • Dosage & Route: Administered at ~20 mg/kg via oral gavage (p.o.) [1]. In other studies, it was also administered intraperitoneally (i.p.) at 10 mg/kg and 30 mg/kg [3].
  • Formulation Note: For in vivo studies, this compound is often formulated in a vehicle suitable for administration. One published protocol uses a suspension in 1% carboxymethyl cellulose (CMC) [5]. Another strategy to improve solubility and reduce off-target toxicity is nanoformulation, such as encapsulation in poly(2-oxazoline) micelles [5].

Troubleshooting Common Issues

  • Precipitation in Stock Solution: If your stock solution precipitates after storage, warm it to 37°C and vortex thoroughly until it becomes clear again. Avoid using a hot water bath as DMSO is highly flammable.
  • Poor Solubility in Aqueous Buffers: Since this compound is insoluble in water, when adding the stock solution to cell culture medium, add it slowly while vortexing the medium to ensure it disperses evenly and minimizes precipitation.
  • Instability of Biological Activity: Always prepare fresh working dilutions from the stock solution and avoid subjecting the stock to multiple freeze-thaw cycles. Aliquot and store it properly.

Biological Activity and Signaling Pathway

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, with an IC₅₀ value of 0.8 nM in cell-free assays [1] [2] [3]. Its primary mechanism of action is through inhibiting the PI3K/Akt signaling pathway, which is often hyperactive in cancer cells. The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.

G GrowthFactors Growth Factor Receptors PI3K PI3K (Phosphatidylinositol 3-Kinase) GrowthFactors->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Suppresses CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes HS173 This compound Inhibitor HS173->PI3K Inhibits

The inhibition of this pathway by this compound leads to several observed biological outcomes in research settings:

  • Antiproliferative Effect: It potently inhibits the growth of various cancer cell lines, with IC₅₀ values ranging from 0.25 µM in HCT-116 cells to 7.8 µM in MCF7 cells [3].
  • Induction of Apoptosis: Treatment with this compound causes cell cycle arrest at the G2/M phase and activates caspases, leading to programmed cell death [1] [3].
  • Anti-angiogenic Effect: It reduces the expression of HIF-1α and VEGF, key players in the formation of new blood vessels for tumors, and suppresses VEGF-induced angiogenesis in vitro and in vivo [1] [2].

References

HS-173: Mechanism of Action and Cell Death Pathways

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. Its primary mechanism is the blockade of the PI3K/AKT signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [1] [2]. However, research shows that the specific type of cell death it induces can vary significantly depending on the cellular context, a critical factor for your experiments.

The following diagram outlines the key cell death pathways induced by this compound in different scenarios:

G cluster_primary Primary Action cluster_pathways Context-Dependent Cell Death Pathways HS173 This compound PI3K Inhibits PI3K HS173->PI3K AKT Inhibits AKT phosphorylation PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis e.g., Pancreatic Cancer Necroptosis Necroptosis AKT->Necroptosis e.g., Lung Cancer (RIP3-expressing) DNA_Damage Sustained DNA Damage AKT->DNA_Damage e.g., with Radiation Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Activates RIP3 RIP3 Necroptosis->RIP3 Induces gammaH2AX γ-H2AX Foci DNA_Damage->gammaH2AX Increases MLKL p-MLKL RIP3->MLKL Phosphorylates

Key markers to confirm the expected death pathway in your model are in the table below.

Cell Death Pathway Key Markers to Detect Common Experimental Context
Apoptosis ↑ Cleaved Caspase-3, ↑ Cleaved PARP, TUNEL-positive cells, ↓ Bcl-2 [1] [2] Pancreatic cancer cells; Hepatic stellate cells [1] [2]
Necroptosis ↑ p-RIP3, ↑ p-MLKL, ↑ extracellular HMGB1; Death rescued by Necrostatin-1 [3] Lung cancer cells that express RIP3 [3]
Radiosensitization ↑ γ-H2AX foci (sustained), ↓ p-ATM, ↓ p-DNA-PKcs [1] [4] Pancreatic cancer cells combined with radiation [1] [4]

Optimized Experimental Protocols

Here are detailed methodologies for key experiments cited in this compound research.

Clonogenic Survival Assay

This is the gold-standard method for evaluating the long-term cytotoxic effects of this compound and its role as a radiosensitizer [1] [5].

  • Cell Treatment: Seed cells at a low density. The day after seeding, pre-treat cells with this compound (e.g., 1-10 µM) for 6-24 hours [1] [4].
  • Irradiation: For radiosensitivity studies, expose cells to varying doses of radiation (e.g., 2, 4, 6 Gy) [1].
  • Post-Treatment Incubation: After irradiation, replace the medium with fresh drug-free medium and allow cells to grow for 10-14 days to form colonies [1].
  • Staining & Analysis: Fix cells with methanol or acetic acid and stain with crystal violet. Count colonies (typically defined as >50 cells). Plot the surviving fraction against the radiation dose to generate survival curves [1].
Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol allows for the quantification of early and late apoptotic cells.

G Start Harvest this compound Treated Cells Wash Wash with 1x PBS Start->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15-20 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

  • Key Reagents: Annexin V-FITC (or -APC) and Propidium Iodide (PI) in Annexin V Binding Buffer (with Ca²⁺) [6].
  • Gating Strategy:
    • Annexin V⁻/PI⁻: Viable cells.
    • Annexin V⁺/PI⁻: Early apoptotic cells.
    • Annexin V⁺/PI⁺: Late apoptotic or necrotic cells.
MTT Cell Viability Assay

This colorimetric assay measures metabolic activity as a marker of viable cells.

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple, insoluble formazan crystals [7].
  • Protocol:
    • Treatment: Incubate cells with this compound in a 96-well plate for the desired duration.
    • MTT Incubation: Add MTT solution (final concentration 0.2-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C [7].
    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution) to dissolve the formazan crystals [7].
    • Measurement: Record the absorbance at 570 nm using a plate-reading spectrophotometer. A reference wavelength of 630-650 nm can be used to reduce background [7].

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
High background noise in MTT assay Spontaneous reduction of MTT by test compounds or culture medium [7]. Include control wells without cells containing MTT and your drug concentration. Use a reference wavelength (630 nm). Consider switching to a more robust assay like ATP detection (CellTiter-Glo) [8].
Low signal in apoptosis assays Incorrect timing (too early or too late to see peak effect) or wrong cellular context (e.g., cells die via non-apoptotic pathway) [9]. Perform a time-course experiment. Confirm the cell death mechanism in your model using the markers in the table above (e.g., check for necroptosis if apoptosis markers are negative) [3].
Lack of radiosensitization effect Inadequate inhibition of DNA damage repair; suboptimal drug concentration or pre-treatment time [1]. Extend the pre-treatment time with this compound to 24 hours prior to irradiation. Verify target inhibition by Western blot (reduction in p-AKT, p-ATM, p-DNA-PKcs) and sustained γ-H2AX foci [1] [4].
Insoluble formazan crystals in MTT Crystals not fully dissolved before reading [7]. Ensure the solubilization solution is fresh and properly warmed if it contains SDS. Gently mix the plate on an orbital shaker to aid dissolution.

I hope this structured guide provides a solid foundation for your technical support center. The variability in this compound's mechanism means that validating your specific experimental system is a critical first step.

References

The Primary Resistance Mechanism to HS-173

Author: Smolecule Technical Support Team. Date: February 2026

The core issue identified in the search results is efflux transporter-mediated multidrug resistance.

  • Q: What is the main mechanism by which cancer cell lines become resistant to HS-173?

    • A: Research has demonstrated that the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2, is a key mechanism of acquired resistance to this compound [1]. These transporters act as efflux pumps, actively reducing the intracellular concentration of the drug, thereby diminishing its efficacy [1].
  • Q: What are the functional consequences of this resistance?

    • A: In resistant cell lines overexpressing ABCB1 or ABCG2, the intracellular accumulation of this compound is substantially reduced [1]. This leads to a significant decrease in the drug's intended effects, namely:
      • Reduced G2/M cell cycle arrest [1].
      • Impaired induction of apoptosis [1].

The table below summarizes the key evidence for this mechanism:

Aspect of Resistance Key Finding Supporting Research
Primary Mechanism Overexpression of efflux transporters ABCB1 and ABCG2 [1] Cells journal, 2023
Cellular Effect Decreased intracellular drug accumulation [1] Cells journal, 2023
Functional Outcome Attenuated G2/M arrest and apoptosis [1] Cells journal, 2023
Reversibility Efficacy can be recovered by inhibiting ABCB1/ABCG2 function [1] Cells journal, 2023

Experimental Guide: Confirming and Overcoming Resistance

Here is a workflow and detailed protocols to confirm if this mechanism is affecting your experiments and to potentially overcome it.

The following diagram outlines the logical workflow for diagnosing and addressing this compound resistance in cell lines:

G Start Suspected this compound Resistance Step1 Confirm Reduced Drug Sensitivity (e.g., MTT, Clonogenic Assay) Start->Step1 Step2 Measure Transporter Expression (ABCBI/ABCG2 mRNA or Protein) Step1->Step2 Sensitivity Confirmed Step3 Functional Assay (Intracellular Drug Accumulation) Step2->Step3 Transporter Overexpressed Alternative Investigate Alternative Resistance Mechanisms Step2->Alternative No Overexpression Step4 Co-administer Transporter Inhibitor Step3->Step4 Accumulation Deficit Found Step3->Alternative Normal Accumulation Step5 Evaluate Resensitization (Apoptosis, Cell Cycle, Cytotoxicity) Step4->Step5 Test Combination Effect Success Success Step5->Success Efficacy Restored

Protocol 1: Confirming Transporter-Mediated Resistance

This protocol helps verify if reduced this compound efficacy in your cell lines is due to ABCB1/ABCG2 overexpression.

  • 1. Gene Expression Analysis (qRT-PCR)

    • Objective: Quantify mRNA levels of ABCB1 and ABCG2.
    • Methodology:
      • Extract total RNA from resistant and parental (sensitive) cell lines.
      • Synthesize cDNA.
      • Perform qRT-PCR using primers specific for ABCB1 and ABCG2.
      • Normalize data to housekeeping genes (e.g., GAPDH, β-actin). A significant increase (e.g., >2-fold) in transporter mRNA in the resistant line supports the mechanism.
  • 2. Protein Expression Analysis (Western Blotting)

    • Objective: Detect and compare levels of ABCB1 and ABCG2 transporter proteins.
    • Methodology:
      • Prepare whole-cell lysates from resistant and parental cell lines.
      • Resolve proteins by SDS-PAGE and transfer to a membrane.
      • Incubate with specific primary antibodies against ABCB1 and ABCG2.
      • Use an HRP-conjugated secondary antibody and detect with chemiluminescence.
      • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
  • 3. Functional Drug Accumulation Assay

    • Objective: Measure the intracellular concentration of this compound with and without transporter inhibition.
    • Methodology:
      • Treat cells with a fixed concentration of this compound.
      • In the experimental group, co-incubate with a known ABCB1/ABCG2 inhibitor (e.g., Verapamil, Ko143, or Elacridar).
      • After incubation, lyse the cells and quantify the intracellular level of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
      • Expected Outcome: A significantly higher intracellular concentration of this compound in the group treated with the transporter inhibitor indicates active efflux was occurring.
Protocol 2: Overcoming Resistance in Experiments

The search results directly suggest a strategy to circumvent this resistance.

  • Q: How can I overcome ABCB1/ABCG2-mediated resistance to this compound in my experiments?

    • A: The efficacy of this compound in multidrug-resistant cancer cells can be recovered by co-administering an inhibitor of the drug-efflux function of ABCB1 and ABCG2 [1].
  • Strategy: Combination with Transporter Inhibitors

    • Objective: Restore intracellular this compound concentration and its cytotoxic effects.
    • Methodology:
      • Select a pharmacological inhibitor of ABCB1/ABCG2. Examples from literature include Verapamil, Tariquidar, or Ko143.
      • Treat resistant cell lines with this compound in combination with the selected transporter inhibitor.
      • Assess the restoration of effect using downstream assays:
        • Clonogenic Assay: To measure long-term cell survival and proliferation [2] [3].
        • Flow Cytometry: To analyze the recovery of G2/M cell cycle arrest and induction of apoptosis (e.g., via Annexin V staining) [1].
        • Western Blotting: To detect markers of apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP) and PI3K pathway inhibition (e.g., reduced p-AKT) [1] [2].

Important Considerations for Your Research

  • Cell Line Specificity: Be aware that resistance mechanisms can be heterogeneous. While ABCB1/ABCG2 overexpression is a validated mechanism, your specific cell line might employ alternative or additional pathways.
  • Inhibitor Specificity and Toxicity: When using transporter inhibitors, ensure their concentration is optimized to block efflux without causing significant off-target cytotoxicity in your model system.
  • Corroborating Evidence: For a robust conclusion, it is best to use at least two of the confirmation protocols (e.g., both qRT-PCR and Western Blot) to provide correlative evidence.

References

HS-173 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

HS-173: Compound Overview & Handling

This compound is a potent and selective small-molecule inhibitor of the PI3K pathway, specifically targeting the PI3Kα isoform. It is used in preclinical research to investigate cancer biology and combination therapies [1].

  • Chemical Name: Not specified in search results, typically referred to in literature as "this compound".
  • Molecular Weight: Information not located in search results; consult supplier Certificate of Analysis.
  • Solubility: Information not located in search results; consult supplier Certificate of Analysis.
  • Handling Notes: Standard safe laboratory practices should be followed. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol & Key Findings

The following methodology is reconstructed from a recent study that investigated this compound in combination with other pathway inhibitors [1].

Experimental Workflow for Combination Studies

The diagram below illustrates the key stages of the experimental workflow used to evaluate this compound in head and neck squamous cell carcinoma (HNSCC) research.

Start Start: HNSCC Cell Lines (CAL 27 & FaDu) A Cell Culture & Seeding Start->A B Compound Treatment (this compound, PRI-724, etc.) A->B C Incubation Period (72 hours) B->C D Viability Assay (Resazurin Reduction) C->D E Data Analysis (IC50 Calculation) D->E F Downstream Assays (Apoptosis, Cell Cycle, Migration) E->F

Key Experimental Findings [1]

  • Synergistic Apoptosis: Combinations of this compound (PI3Ki) with PRI-724 (Wnt/β-catenin inhibitor) were more potent in inducing programmed cell death (apoptosis) in HNSCC cells than individual agents.
  • Targeted Pathway Inhibition: The study confirmed that co-inhibition of the PI3K and Wnt/β-catenin pathways is a viable strategy for targeting head and neck cancer cells.

Frequently Asked Questions

What is the specific storage condition for this compound? A specific storage condition for this compound was not located in the search results. As a small-molecule inhibitor, it is typically stored as recommended by the commercial supplier. You must consult the supplier's Certificate of Analysis (CoA) or product datasheet for definitive instructions. As a general rule for sensitive biochemicals, long-term storage at -20°C is often recommended [2] [3].

What solvent should I use to prepare a stock solution of this compound? The search results do not specify a solvent for this compound. Common solvents for small-molecule inhibitors include Dimethyl Sulfoxide (DMSO). The optimal solvent should be confirmed from the supplier's documentation. Ensure the final solvent concentration in your cell culture experiments is non-toxic (typically DMSO <0.1-0.5%).

The experimental results using this compound are inconsistent. What could be the cause? Inconsistent results can stem from compound degradation or experimental variables.

  • Compound Stability: Improper storage, repeated freeze-thaw cycles, or use of an expired product can lead to a loss of potency. Adhere strictly to storage guidelines and create small, single-use aliquots.
  • Biological Variability: Cell passage number, culture conditions, and serum batch can influence results. Maintain consistent cell culture protocols and include appropriate controls in every experiment.

General Principles for Pharmaceutical Storage

For context, the table below outlines standard stability storage conditions used in pharmaceutical development, which can serve as a general reference for laboratory reagent management [2] [3].

Storage Type Typical Temperature Typical Relative Humidity Common Purpose & Duration
Long-term 25°C ± 2°C 60% ± 5% Simulates standard shelf life; 24-36 months [2].
Accelerated 40°C ± 2°C 75% ± 5% Rapidly predicts stability & degradation; typically 6 months [2].
Cold 2°C to 8°C N/A For biologics, vaccines, and temperature-sensitive products [2].
Freeze –20°C N/A For sensitive biopharmaceuticals (e.g., some proteins) [2].
Ultra-low –80°C N/A For highly sensitive materials (e.g., gene therapies) [2].

How to Locate Specific Stability Data

Since definitive stability data for this compound was not publicly available, I suggest you take the following steps to acquire it:

  • Contact the Supplier: The most reliable source of information is the manufacturer or distributor from whom you purchased this compound. Request the detailed Certificate of Analysis (CoA) and Safety Data Sheet (SDS), which should contain storage and stability information.
  • Scientific Literature Search: Conduct a targeted search on academic databases (e.g., PubMed, Google Scholar) for "this compound" AND "stability" or "this compound" AND "degradation" to find any published stability-indicating studies.
  • Perform Forced Degradation Studies: If the data is critical and unavailable, consider conducting your own forced degradation studies to understand the stability profile of the compound under various stress conditions (e.g., heat, light, humidity, acidic/basic pH) [3].

References

HS-173 Concentration Guidelines for Apoptosis Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from studies that successfully used HS-173 to induce apoptosis.

Cell Type / Model Assay Type Effective Concentration Range Incubation Time Key Apoptotic Markers Observed Source / Citation
Hepatic Stellate Cells (HSC-T6, LX-2) TUNEL Assay, Caspase-3, JC-1 0.1 - 5 μM 24 hours ↑ TUNEL+ cells, ↑ Cleaved Caspase-3, ↓ Bcl-2, Loss of ΔΨm [1]
Pancreatic Cancer Cells (Panc-1, Miapaca-2, Aspc-1) MTT (Viability), Morphology 0.1 - 10 μM 24, 48, 72 hours Dose-dependent growth inhibition [2]
In Vivo (Mouse Fibrosis Model) Histology, Serum Biomarkers 10 - 20 mg/kg Administered intravenously Reduced fibrotic area, lowered AST/ALT levels [1]

Detailed Experimental Protocols

Here are the step-by-step protocols for two key apoptosis detection methods relevant to the data above.

Protocol 1: TUNEL Assay for Detecting this compound-Induced Apoptosis

This protocol is based on the method used in the hepatic stellate cell study [1].

  • Cell Seeding and Treatment: Seed cells (e.g., HSC-T6) in appropriate culture plates and allow them to adhere overnight.
  • Dosing with this compound: Treat cells with a concentration gradient of this compound (e.g., 0.1 μM, 1 μM, 5 μM) dissolved in DMSO. Include a vehicle control (DMSO only). The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity [1] [3].
  • Incubation: Incubate cells for the desired period (e.g., 24 hours).
  • Fixation and Staining: Following incubation, fix cells and process them for TUNEL staining according to the manufacturer's instructions for your specific kit.
  • Microscopy and Analysis: Visualize under a fluorescence microscope. Apoptotic nuclei with DNA strand breaks will fluoresce.

Troubleshooting Tips [4] [3]:

  • Weak Signal: Ensure reagents are fresh and stored properly. Optimize fixation and permeabilization times.
  • High Background: Include proper negative controls. Thoroughly wash slides after staining to remove unbound reagent.
  • No Signal: Confirm that the positive control works. Verify that the apoptosis process has been initiated in your treated cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a standard quantitative method for detecting early and late apoptosis [5].

  • Cell Preparation: Seed and treat cells with this compound as described in the TUNEL protocol. Crucially, collect both the culture supernatant (containing floating apoptotic cells) and the trypsinized adherent cells, combining them for analysis [5]. This ensures you capture all apoptotic cells.
  • Washing: Wash the pooled cells twice with cold PBS and centrifuge at 670 × g for 5 minutes.
  • Staining: Resuspend the cell pellet (~2x10⁶ cells) in 400 μL of PBS.
    • Add 100 μL of incubation buffer containing 2 μL of Annexin V-FLUOS and 2 μL of Propidium Iodide (PI) solution (1 mg/mL) [5].
    • Prepare single-stain controls (Annexin V only, PI only) and an unstained control for instrument setup.
  • Incubation and Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze the cells by flow cytometry without washing to avoid loss of weakly bound cells [5].

Data Interpretation [5] [3]:

  • Viable Cells: Annexin V⁻ / PI⁻
  • Early Apoptotic Cells: Annexin V⁺ / PI⁻
  • Late Apoptotic Cells: Annexin V⁺ / PI⁺
  • Necrotic Cells: Annexin V⁻ / PI⁺

FAQs and Troubleshooting

  • Q1: My positive control works, but my this compound treated samples show no apoptosis signal. Why?

    • A: The this compound concentration or exposure time may be insufficient to induce detectable apoptosis. Perform a time- and dose-response experiment. Also, verify that your cell line is sensitive to PI3K inhibition and that the this compound stock solution is prepared correctly and is active [3].
  • Q2: I see a high rate of apoptosis in my untreated control group. What could be the cause?

    • A: This indicates poor cell health before treatment. Ensure you are using healthy, low-passage cells. Review your cell culture techniques to avoid rough handling, over-digestion with trypsin, or extended incubation times in suboptimal conditions [3].
  • Q3: The populations in my Annexin V/PI flow cytometry plot are unclear and don't cluster well.

    • A: This can be caused by excessive cell death leading to insufficient dye binding, or general poor cell state where many cells have a degree of phosphatidylserine (PS) exposure. Ensure you treat cells gently and optimize the dye-to-cell ratio. Using a different fluorescent Annexin V conjugate might also help if there is cellular autofluorescence [3].

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates how this compound induces apoptosis by blocking the PI3K/Akt pathway, based on the described mechanisms [1] [2].

G PI3K PI3K Akt Akt PI3K->Akt mTOR_P70S6K mTOR/P70S6K Akt->mTOR_P70S6K Caspases Caspase-3 Activation Akt->Caspases Inhibits Bcl2 Bcl-2 Akt->Bcl2 Stimulates CellSurvival Cell Survival & Proliferation mTOR_P70S6K->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Caspases->Apoptosis Bcl2->Apoptosis Inhibits Mitochondria Loss of Mitochondrial Membrane Potential Mitochondria->Caspases HS173 This compound HS173->PI3K Inhibits

Key Recommendations for Your Experiment

  • Start with a Dose-Response: Given the variance between cell types, begin with a broad range (e.g., 0.1 μM to 10 μM) and narrow it down based on viability and apoptosis readouts [1] [2].
  • Use Multiple Assays: Confirm apoptosis by combining multiple methods. For instance, use Annexin V/PI for quantification and TUNEL or caspase-3 cleavage for visual confirmation.
  • Monitor Cell Health Closely: As this compound can induce cell cycle arrest at G2/M in addition to apoptosis, ensure your assay parameters and timing are optimized to distinguish these effects [1].

References

HS-173 cytotoxicity assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 Researcher Fact Sheet

The table below summarizes key characteristics of this compound for your experiments.

Property Description
Target PI3Kα inhibitor (IC₅₀ = 0.8 nM) [1]
Primary Solvent DMSO (typical stock concentration: 10-50 mM) [1]
Reported IC₅₀ Values Varies by cell line (e.g., 0.25 µM in HCT-116, 0.76 µM in MDA-MB-231) [1]
Key Considerations Solvent cytotoxicity, cell line sensitivity, drug storage stability

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions to potential issues you might encounter.

Q1: What is a safe concentration of DMSO to use as a vehicle control for this compound?
  • A: DMSO is the standard solvent for this compound [1]. Its cytotoxicity is dose and time-dependent.
  • Recommendation: Keep the final DMSO concentration at or below 0.3125% (v/v) for 72-hour exposure assays. This concentration has been shown to have minimal impact on viability across multiple cancer cell lines [2].
  • Critical Tip: Always use a matched DMSO vehicle control for each drug concentration in your dose-response curves. Using a single control for all doses can lead to inaccurate viability readings above 100% and distort your results [3].
Q2: My assay shows high variability between replicates. What could be the cause?
  • A: High well-to-well variability often stems from technical, rather than compound-specific, issues.
  • Check Your Cell Seeding: Inconsistent cell density is a major cause of variability. Ensure your cell suspension is homogeneous and seeded evenly. Optimization studies suggest a density of 2,000 cells/well for 96-well plates can provide a consistent signal across multiple time points [2].
  • Check for Bubbles: Air bubbles in the wells during absorbance reading can cause erratic data. Pierce them with a fine needle before placing the plate in the reader [4].
  • Minimize Evaporation: Use microplates with low-evaporation lids and consider including perimeter wells filled with PBS or water to minimize the "edge effect." Storing diluted drugs in plates, even at 4°C, can lead to concentration due to evaporation, significantly affecting results [3].
Q3: The cytotoxic effect of this compound is weaker than expected. What should I investigate?
  • A: If the expected potency is not met, consider these factors:
  • Cell Line Sensitivity: Confirm the sensitivity of your cell line. This compound's IC₅₀ varies significantly, from 0.25 µM in HCT-116 cells to 1.5 µM in SK-BR-3 cells [1].
  • Drug Storage and Stability: Aliquot and store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Do not store serially diluted working solutions for long periods, as this can degrade the compound and lead to loss of activity [1] [3].
  • Assay Incubation Time: Cytotoxicity for this compound is typically measured after 72 hours of exposure. A shorter incubation time may not capture the full effect [1].

Experimental Workflow & Mechanism of Action

To help visualize the experimental process and how this compound works, refer to the following diagrams.

G cluster_workflow This compound Cytotoxicity Assay Workflow Start 1. Prepare Stock Solution (this compound in DMSO) A 2. Serially Dilute Compound (Use culture medium) Start->A B 3. Seed Cells in 96-well Plate (Optimize density, e.g., 2,000 cells/well) A->B C 4. Adherence Period (Incubate 24h) B->C D 5. Add this compound Dilutions (Include matched DMSO controls) C->D E 6. Treatment Incubation (Incubate for 72h) D->E F 7. Perform Viability Assay (e.g., MTT, Resazurin) E->F G 8. Data Analysis (Calculate IC₅₀, GR₅₀) F->G

G cluster_pathway This compound Inhibits PI3K/AKT Signaling Pathway GrowthFactor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K (e.g., p110α) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT CellSurvival Promotes Cell Survival, Proliferation, Growth AKT->CellSurvival Apoptosis Induces Apoptosis & Reduced Viability CellSurvival->Apoptosis HS173 This compound Inhibitor HS173->PI3K Inhibition HS173->Apoptosis

Key Recommendations for Robust Assays

  • Validate Your Model: Always confirm the sensitivity of your specific cell line batch to this compound in a pilot experiment.
  • Optimize Critical Parameters: Before running your main screen, optimize cell seeding density and solvent concentrations for your specific conditions [2] [3].
  • Use Robust Metrics: Consider using growth rate inhibition metrics (GR₅₀) instead of traditional IC₅₀, as they can correct for differences in cellular division rates and often yield more reproducible results [3].

References

Experiment: Detecting HS-173 Induced Necroptosis

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below, based on the publication, can serve as a guide for your experimental work [1].

1. Cell Line Selection and Pretreatment

  • Cell Lines: Use RIP3-expressing lung cancer cells. The study found that lung cancer cells lacking RIP3 expression (e.g., H2009, HCC827, A549, H1650) were resistant to necroptosis induction [2].
  • Control Groups: Include a negative control (vehicle, e.g., DMSO) and inhibitor controls.
  • Inhibitor Pretreatment: To confirm the death mechanism is necroptosis, pretreat cells with specific necroptosis inhibitors 1-2 hours before adding HS-173. The study used:
    • Necrostatin-1 (10-30 µM): A RIPK1 inhibitor [1] [3].
    • Dabrafenib (10-30 µM): A RIPK3 inhibitor [1].

2. This compound Treatment

  • Dosing: Treat cells with this compound. The original study observed decreased cell survival in a dose-dependent manner in RIP3-expressing cells [1].
  • Duration: Incubation times may vary; the study assessed cell viability and protein phosphorylation at various time points post-treatment [1].

3. Readout and Validation Assay for multiple hallmarks of necroptosis to confirm the mechanism:

  • Cell Viability: Measure cell death using assays like MTT or CellTiter-Glo [1] [4]. Expect reduced viability in this compound treated RIP3+ cells, which should be rescued by necroptosis inhibitors.
  • Necroptosis Signaling (Immunoblotting):
    • Detect phosphorylation of RIP3 and MLKL. This compound increases this phosphorylation, which should be decreased by necroptosis inhibitors [1].
    • Detect oligomerization of MLKL, a key step in necroptosis execution [5] [6].
  • Necroptosis Markers:
    • Measure the release of HMGB1, a damage-associated molecular pattern (DAMP) released during necroptosis [1] [7].
    • Observe morphological features such as cellular swelling and plasma membrane rupture under microscopy [1] [3].

The following diagram illustrates the experimental workflow for detecting this compound induced necroptosis:

G cluster_1 1. Cell Preparation & Pretreatment cluster_2 2. Treatment cluster_3 3. Analysis & Validation start Experimental Workflow cell_line Select RIP3-expressing lung cancer cells start->cell_line pretreat Pretreat with inhibitors: - Necrostatin-1 (RIPK1 inhibitor) - Dabrafenib (RIPK3 inhibitor) cell_line->pretreat treatment Treat cells with this compound pretreat->treatment viability Cell Viability Assays (MTT, CellTiter-Glo) treatment->viability western Immunoblotting: - p-RIP3 / p-MLKL - MLKL oligomerization treatment->western markers Necroptosis Markers: - HMGB1 release - Morphological analysis treatment->markers

FAQs on this compound and Necroptosis

Q1: Is this compound a necroptosis inhibitor? No. Current research identifies this compound as a novel inducer of RIP3-dependent necroptosis in lung cancer cells, not an inhibitor [1] [2].

Q2: What is the molecular mechanism behind this compound-induced necroptosis? this compound promotes necroptosis by enhancing RIP3 expression and activating the RIP3/MLKL signaling pathway. This leads to phosphorylation of RIP3 and its downstream effector MLKL, ultimately causing plasma membrane rupture and cell death [1] [5].

Q3: My cell lines are not dying after this compound treatment. What could be wrong? The most likely cause is that your cell lines do not express RIP3. The original study showed that lung cancer cells lacking RIP3 expression (H2009, HCC827, A549, H1650) were resistant to this compound-induced death [2]. Solution: Validate RIP3 expression in your cell lines before treatment.

Q4: How can I confirm that the cell death I'm observing is necroptosis and not apoptosis?

  • Pharmacological Inhibition: Use specific necroptosis inhibitors like Necrostatin-1 (RIPK1 inhibitor) or Dabrafenib (RIPK3 inhibitor). If they rescue cell death, it strongly indicates necroptosis [1].
  • Biochemical Markers: Detect key necroptosis-specific events, such as phosphorylation of RIP3 and MLKL, and MLKL oligomerization, which are not features of apoptosis [1] [6].
  • Caspase Activity: Apoptosis depends on caspase activation. Using a pan-caspase inhibitor (like z-VAD-FMK) and seeing no effect on cell death suggests a non-apoptotic pathway [7].

Known Necroptosis Inhibitors for Your Research

For your technical support center, it would be helpful to include information on validated necroptosis inhibitors. Below is a table of common inhibitors used in experimental models.

Inhibitor Name Primary Target Key Characteristics / Notes Selected Citations
Necrostatin-1 (Nec-1) RIPK1 First identified necroptosis inhibitor; type III kinase inhibitor. [8] [3]
Necrostatin-1s RIPK1 Stable and more specific analog of Necrostatin-1. [8]
GSK'872 RIPK3 Potent and selective RIPK3 inhibitor. [8]
Dabrafenib RIPK3 FDA-approved B-RAF inhibitor; also acts as a RIPK3 inhibitor. [1]
Vemurafenib RIPK1 FDA-approved B-RAF inhibitor; identified as a RIPK1 antagonist. [3]
Necrosulfonamide (NSA) MLKL Covalent inhibitor of MLKL, blocks the final execution step. [8]
7-Phenylquinoline (7PQ) series RIPK1 Novel pharmacophore; type I kinase inhibitors that bind the hinge region. [8]

References

HS-173 PI3K/AKT pathway inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Design & Validation Assays

The table below summarizes core experiments for validating a PI3K/AKT pathway inhibitor, including expected outcomes based on a recent meta-analysis [1].

Experimental Goal Key Assays & Methodologies Expected Results & Validation Metrics

| Confirm Pathway Inhibition | • Western Blot to assess phosphorylation levels of AKT (Ser473) and mTOR [1] [2]. • Luminex Multiplex Assay for high-throughput phospho-protein quantification [2]. | • Large reduction in p-AKT (Ser473) and p-mTOR levels [1]. • p-AKT/p-mTOR are reliable pharmacodynamic markers [1]. | | Assess Functional Effects | • Proliferation: CCK-8, Cell Counting Assays [1] [3]. • Apoptosis: Caspase-3/7 activity, PARP cleavage by Western Blot [4]. • Migration/Invasion: Transwell, Wound Healing Assays [1]. • Cytokine Secretion: ELISA for IL-6, IL-8 [1]. | • Marked reduction in proliferation, migration, invasion, and cytokine secretion [1]. • Increase in apoptosis (e.g., +2.7 SD) [1]. | | In Vivo Validation | • Immunohistochemistry (IHC) on tumor sections for p-AKT (Ser473) [2]. • Micro-CT analysis for bone parameters in relevant models [3]. | • Decreased p-AKT staining in treatment groups [2]. • Improved bone parameters (BV/TV, Tb.N) [3]. |

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that may arise during experimentation.

  • FAQ 1: The inhibitor does not reduce p-AKT levels as expected. What could be wrong?

    • Confirm Mechanism: Verify that your inhibitor's specific target (e.g., PI3Kα, AKT) aligns with the genetic background of your model. For instance, cells with activating PIK3CA mutations may be more sensitive to PI3Kα inhibitors [5] [6].
    • Check Feedback Loops: Inhibition of mTORC1 can relieve negative feedback on upstream receptors, leading to paradoxical AKT activation. Consider combining your inhibitor with other agents, such as a PI3K/mTOR dual-inhibitor or an RTK inhibitor, to overcome this [7].
    • Verify Confluence: Cell confluence can impact the mechanism of pathway activation. In low-confluence cells, TTFields (an external stressor) activated AKT via Focal Adhesion Kinase (FAK), while in high-confluence cells, it occurred through N-cadherin. Check if your experimental conditions are inadvertently activating alternative pathways [2].
  • FAQ 2: The compound shows good efficacy in vitro but fails in an in vivo model.

    • Assess Bioavailability & Toxicity: A drug's poor solubility, short half-life, or significant off-target effects (like hyperglycemia from PI3K inhibition) can limit its in vivo efficacy. These issues plagued early-generation inhibitors like wortmannin and LY294002 [6] [7].
    • Investigate Tumorigenic Coactivators: Tumor cells can hyperactivate the PI3K/AKT pathway through upstream coactivators like TMEPAI, SALL4, or TGF-β. These molecules can drive resistance by degrading or suppressing negative regulators like PTEN. Their presence might explain the discrepancy between in vitro and in vivo results [8].
  • FAQ 3: How can I validate the specificity of my inhibitor for the PI3K/AKT pathway?

    • Use a Combinatorial Approach: Test your inhibitor in combination with known activators of the pathway. For example, the PI3K agonist 740Y-P should be able to reverse the effects of a true PI3K inhibitor. This rescue experiment confirms on-target activity [3].
    • Interact with other key nodes in the signaling cascade, as shown in the diagram below.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 AKT AKT PIP2 to PIP3->AKT mTORC1/2 mTORC1/2 AKT->mTORC1/2 Inhibitor Inhibitor Inhibitor->PI3K Inhibits PI3K Agonist\n(740Y-P) PI3K Agonist (740Y-P) PI3K Agonist\n(740Y-P)->PI3K Activates (Rescue) PTEN PTEN PTEN->PIP2 to PIP3 Negates

Detailed Experimental Protocols

Protocol 1: Validating Pathway Inhibition by Western Blot

This is a core method for demonstrating target engagement [2].

  • Cell Treatment & Lysis: Treat cells (e.g., U-87 MG, A2780) with your inhibitor and relevant controls (e.g., DMSO). Use RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a Bradford assay.
  • Gel Electrophoresis & Transfer: Resolve 30 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
  • Immunoblotting: Probe the membrane with the following primary antibodies:
    • p-AKT (Ser473)
    • Total AKT
    • p-mTOR
    • Total mTOR
    • GAPDH (loading control)
  • Visualization: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Protocol 2: Functional Assessment via Proliferation & Apoptosis Assays

These assays quantify the phenotypic consequences of pathway inhibition [1] [3].

  • Proliferation (CCK-8 Assay):

    • Seed cells in a 96-well plate and treat with your inhibitor.
    • At the desired time points, add CCK-8 reagent directly to the culture medium.
    • Incubate for 1-4 hours and measure the absorbance at 450 nm. A decrease indicates reduced cell proliferation.
  • Apoptosis (Caspase-3/7 Activity Assay):

    • Seed cells and treat as above.
    • Add a caspase-3/7 luminescent substrate to the cells.
    • Measure luminescence, which is proportional to caspase activity and thus, apoptosis.

A Note on HS-173 and Future Steps

Since the provided search results lack specific data on this compound, here are practical steps to find the information you need:

  • Consult the Source: Check the original product datasheet or patent literature for this compound, as these documents often contain detailed, compound-specific protocols and validation data.
  • Search the Literature: Perform a targeted search on platforms like PubMed using the query "this compound PI3K inhibitor" to find primary research articles that have used this specific compound.
  • Adapt General Principles: The experimental frameworks, troubleshooting guides, and signaling knowledge provided here are directly applicable to validating this compound, as it is a member of the PI3K inhibitor class.

References

HS-173: Mechanism & Off-Target Effects FAQ

Author: Smolecule Technical Support Team. Date: February 2026

What is the primary target and mechanism of action of HS-173? this compound is a novel, small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) pathway, specifically the PI3Kα isoform. Its main mechanism is the competitive inhibition of ATP binding to the PI3Kα catalytic site, leading to the suppression of the downstream PI3K/AKT/mTOR signaling axis. This results in reduced cancer cell proliferation, increased apoptosis, and the inhibition of processes like epithelial-mesenchymal transition (EMT) and metastasis [1].

Does this compound have documented off-target effects? Yes, research indicates that this compound can inhibit other members of the PI3K superfamily, which are considered off-targets in the context of pure PI3Kα inhibition. Most notably, it has been shown to potently inhibit key DNA damage response kinases.

  • ATM and DNA-PKcs Inhibition: this compound significantly attenuates the repair of radiation-induced DNA double-strand breaks by inhibiting the activity of Ataxia-Telangiectasia Mutated (ATM) and DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs). This off-target activity is responsible for its strong radiosensitizing effects [2].
  • General Off-Target Potential: A broader study on cancer therapeutics suggests that off-target toxicity is a common mechanism of action for many drugs that fail in clinical trials. This highlights the importance of rigorous genetic validation to deconvolute a drug's true mechanism [3].

How does the inhibition profile of this compound influence its use as a radiosensitizer? The off-target inhibition of ATM and DNA-PKcs is directly responsible for its efficacy as a radiosensitizer. Radiation therapy kills cells by causing DNA damage, particularly double-strand breaks. ATM and DNA-PKcs are two central kinases that orchestrate the repair of this damage. By inhibiting them, this compound prevents cancer cells from fixing radiation-induced DNA damage, leading to sustained DNA damage and enhanced cell death [2].

What is the evidence for combining this compound with other targeted therapies? Preclinical studies support combining PI3K inhibitors with EGFR inhibitors for a synergistic effect. One study found that this compound was more effective in combination with the irreversible EGFR/ERBB2 inhibitor afatinib than with reversible EGFR inhibitors in head and neck squamous cell carcinoma (HNSCC) models. This suggests that the class of EGFR inhibitor used in combination is critical for achieving maximal therapeutic benefit [4].

Specificity & Cellular Activity Data

The following table summarizes key quantitative data on this compound's target specificity and cellular effects.

Aspect Experimental Details Key Findings/Values
Primary Target (In vitro IC₅₀) Enzymatic assay against PI3Kα isoform [5] 0.8 nM
Off-Target: DNA Damage Kinases Assessment of kinase activity in pancreatic cancer cells (Miapaca-2, PANC-1) after radiation [2] Potent inhibition of ATM and DNA-PKcs activation.

| Cellular Antiproliferative Activity (IC₅₀) | 72-hour sensitivity assay (SRB or CCK-8) across various human cancer cell lines [5] | A549 (lung): 0.26 µM HCT-116 (colorectal): 0.25-0.54 µM MDA-MB-231 (breast): 0.76 µM SK-HEP1 (liver): 1.09 µM | | Synergistic Chemotherapy | Combination index analysis with cisplatin in HNSCC cell lines (SCC25, CAL27, FaDu) [6] | Synergistic effect observed with cisplatin. | | In Vivo Antitumor Efficacy | Xenograft models (e.g., pancreatic cancer); administered via intraperitoneal (i.p.) injection [2] [7] [1] | Effective tumor growth inhibition at doses of 10 mg/kg and 30 mg/kg. |

Key Experimental Protocols

Here are outlines of common methodologies used to evaluate this compound's efficacy and mechanisms, which you can adapt for your troubleshooting.

1. Clonogenic Survival Assay for Radiosensitization This protocol tests the ability of this compound to enhance the effects of radiation.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Miapaca-2, PANC-1) at low density in culture dishes.
  • Drug Pre-treatment: Incubate cells with this compound (e.g., at concentrations of 0-10 µM) for 24 hours.
  • Irradiation: Expose cells to varying doses of radiation (e.g., 0-6 Gy).
  • Post-treatment: Replace the media with fresh drug-free media 2 hours after irradiation.
  • Colony Formation: Allow cells to grow for 10-14 days, then fix and stain colonies.
  • Analysis: Count colonies (typically defined as >50 cells) manually. Plot the surviving fraction against radiation dose to demonstrate enhanced radiosensitivity [2].

2. Assessing DNA Damage Repair via Western Blot This protocol evaluates the inhibition of DNA repair machinery.

  • Cell Treatment & Irradiation: Treat cells with this compound (e.g., 1-10 µM) for 6 hours, then irradiate (e.g., 4-10 Gy). Include non-irradiated and irradiation-only controls.
  • Protein Extraction: Lyse cells at specific time points post-irradiation (e.g., 0.5, 2, 6, 24 hours) to capture DNA repair dynamics.
  • Western Blotting: Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with primary antibodies against:
    • Phosphorylated ATM (Ser1981)
    • Phosphorylated DNA-PKcs (Ser2056)
    • Total ATM and DNA-PKcs (loading controls)
    • DNA damage marker γH2AX (to indicate sustained damage)
  • Expected Outcome: this compound treated cells will show reduced levels of p-ATM and p-DNA-PKcs and higher levels of γH2AX compared to irradiation-only controls [2].

3. In Vivo Tumor Growth and Metastasis Model This protocol tests the efficacy of this compound in animal models.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) implanted with human cancer cell xenografts (e.g., pancreatic Panc-1, Miapaca-2).
  • Dosing Regimen: Administer this compound via intraperitoneal (i.p.) injection at 10-30 mg/kg, typically 3-5 times per week.
  • Analysis of Primary Tumors: Monitor and measure tumor volume regularly. At endpoint, harvest tumors for:
    • Immunohistochemistry (IHC) for TUNEL (apoptosis), PCNA (proliferation), and p-AKT (target engagement).
    • Analysis of metastasis to lungs and liver by counting nodules.
  • Outcome: this compound should significantly suppress tumor growth and metastasis compared to vehicle control [1].

This compound Signaling Pathway and Off-Target Effects

The diagram below summarizes the primary and off-target pathways affected by this compound.

G This compound Primary and Off-Target Signaling Pathways cluster_primary Primary PI3K/AKT Pathway cluster_off_target Off-Target Effects PI3K PI3K (p110α) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR EMT EMT & Metastasis AKT->EMT CellGrowth Cell Growth Proliferation Survival mTOR->CellGrowth Metastasis Enhanced Metastasis EMT->Metastasis Radiation Radiation DSB DNA Double-Strand Break (DSB) Radiation->DSB ATM ATM Kinase DSB->ATM DNAPKcs DNA-PKcs DSB->DNAPKcs DNA_Repair DNA Damage Repair ATM->DNA_Repair DNAPKcs->DNA_Repair FailedRepair Sustained DNA Damage & Cell Death DNA_Repair->FailedRepair HS173 This compound HS173->PI3K Inhibits HS173->ATM Inhibits HS173->DNAPKcs Inhibits

References

HS-173 Treatment Parameters in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

The following table details the treatment times and concentrations used in various in vitro experiments:

Experimental Goal Cell Types HS-173 Concentration Treatment Time Key Observations
Cell Viability (MTT Assay) [1] Hepatic Stellate Cells (HSC-T6, LX-2) 0.1 - 10 µM 24, 48, 72 hours Dose- and time-dependent reduction in viability [2] [1]
Clonogenic Survival Assay [3] Pancreatic Cancer (Miapaca-2, PANC-1) Not Specified 24 hours pre-radiation Significant reduction in colony formation post-radiation [3]
Apoptosis & Protein Analysis [3] Pancreatic Cancer (Miapaca-2, PANC-1) 1 and 10 µM 6 hours pre-radiation (10 Gy); analysis 24h post Increased TUNEL+ cells, Cleaved Caspase-3, Cleaved PARP [3]
Cell Cycle Analysis [2] Hepatic Stellate Cells (HSC-T6) 5 µM 8 hours Accumulation of cells in G2/M phase [2]
Western Blot Analysis [2] Hepatic Stellate Cells (HSC-T6) 0.1 - 5 µM 24 hours Suppressed phosphorylation of Akt and P70S6K [2]
Cell Migration/Invasion [1] Pancreatic Cancer Cells 0.1 - 10 µM Pre-treatment before TGF-β stimulus Inhibition of TGF-β-induced migration and invasion [1]

Detailed Experimental Context

The data in the table is derived from specific methodologies you can adapt for your own work:

  • Cell Viability (MTT Assay): Cells were seeded in 96-well plates and treated with this compound after 24 hours of incubation. Viability was measured at 24, 48, and 72-hour timepoints after adding the compound. The solution was incubated with cells for 4 hours at 37°C before measurement [1].
  • Apoptosis Analysis (TUNEL Assay): Researchers typically pretreated cells with this compound for 6 hours, then delivered radiation (10 Gy). They fixed and analyzed the cells 24 hours after radiation exposure to assess apoptotic death [3].
  • Cell Cycle Analysis by Flow Cytometry: One study treated HSC-T6 cells with this compound for 8 hours. They then collected, stained with Propidium Iodide (PI), and analyzed them by FACS, observing G2/M phase arrest [2].
  • Protein Expression Analysis (Western Blot): For assessing pathway inhibition, cells were treated with a concentration range of this compound for 24 hours before being harvested for analysis. This duration was sufficient to observe clear suppression of p-Akt and p-P70S6K [2].

Troubleshooting Guide & FAQs

Q1: What is a good starting concentration and time point for my initial this compound experiments? A 24-hour treatment is a standard and effective starting point for many experiments, including clonogenic assays and analysis of signaling pathway inhibition via Western blot [3] [2]. A concentration range of 1 to 10 µM is commonly used and shows robust biological effects across various cell types [3] [2] [1]. Begin with these parameters and adjust based on your specific cell line and assay sensitivity.

Q2: How should I schedule this compound treatment in a radiosensitization study? The established protocol is to pretreat cells with this compound for 24 hours before administering radiation [3]. This allows the inhibitor to adequately engage its target pathways, like PI3K/AKT, thereby impairing the DNA damage repair machinery before the DNA-damaging insult is delivered.

Q3: I'm not seeing the expected effect on PI3K pathway inhibition. What could be wrong?

  • Verify Potency: Confirm you are using a potent inhibitor. This compound is reported to be a potent PI3Kα inhibitor with an IC50 of 0.8 nM [1].
  • Check Experimental Confirmation: Always include a positive control in your experiment. Use Western blot to confirm the reduction in phosphorylated Akt (p-Akt) levels after this compound treatment to verify the compound is working in your hands [2].
  • Optimize Timing: If a 24-hour treatment doesn't show effect, try a shorter time course (e.g., 6-8 hours) to check for rapid inhibition, or a longer one (48-72 hours) to observe cumulative effects on viability [1].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the core mechanism of this compound and a general workflow for optimizing its treatment time in experiments:

G cluster_pathway Mechanism of Action of this compound cluster_workflow Time Course Optimization Workflow GrowthSignals Growth Signals (e.g., PDGF) PI3K PI3K GrowthSignals->PI3K Akt Akt PI3K->Akt mTOR mTOR / P70S6K Akt->mTOR CellularEffects Cell Proliferation Survival & Collagen Synthesis mTOR->CellularEffects HS173 This compound (PI3K inhibitor) HS173->PI3K Inhibits Start Define Primary Experimental Readout Step1 Run Pilot Time Course (6h, 24h, 48h, 72h) Start->Step1 Step2 Measure Key Markers: • p-Akt (WB) • Viability • Apoptosis Step1->Step2 Step3 Identify Optimal Treatment Window Step2->Step3 Step4 Proceed to Main Functional Assays Step3->Step4

References

HS-173 compared to other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data for HS-173

To help you evaluate its potential, here is a summary of key experimental findings and methodologies from the literature.

Study Area Experimental Model Key Findings Dosage/Concentration
Liver Fibrosis In vitro (HSC-T6, LX-2 cells); In vivo (CCl₄-induced mouse model) Reduced HSC proliferation, induced G2/M cell cycle arrest and apoptosis, suppressed collagen synthesis, blocked PI3K/Akt signaling in vivo [1]. In vitro: 0.1-10 µM; In vivo: 10-20 mg/kg (oral) [1]
Pancreatic Cancer (Radiosensitization) In vitro (Miapaca-2, PANC-1 cells); In vivo (xenograft model) Enhanced radiation-induced cell killing, impaired DNA damage repair (inhibited ATM/DNA-PKcs), increased γ-H2AX expression (sustained DNA damage) [2]. In vitro: ~1-10 µM [2]
Head & Neck Cancer In vitro (SCC25, CAL27, FaDu cells) Synergistic effect with cisplatin; showed radiosensitizing effect and induced apoptosis [3]. Information missing
Anti-Proliferative Activity In vitro (Various cancer cell lines) Inhibited proliferation of breast cancer cell lines T47D, SK-BR3, and MCF7 [4]. IC₅₀: 0.6 µM, 1.5 µM, and 7.8 µM, respectively [4]

Experimental Protocols from Key Studies

For your experimental planning, here are the methodologies used in critical studies on this compound.

  • Cell Viability/Proliferation (MTT Assay): Cells are plated and treated with this compound for 48 hours. MTT reagent is then added and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 540 nm to determine the IC₅₀ value [4].
  • Clonogenic Survival Assay: This is the gold standard for measuring radiosensitivity. Cells are treated with this compound, irradiated at various doses (e.g., 2-6 Gy), and then cultured for several days to allow colonies to form. Colonies are stained and counted to determine the fraction of cells that retain the ability to proliferate indefinitely [2] [3].
  • PI3-Kinase Activity Assay: The inhibitory activity of this compound on PI3K is measured using a luminescent kinase assay kit that quantifies the ADP produced by the PI3K reaction. An active PI3K is pre-incubated with this compound, the reaction is started by adding ATP and run for 180 minutes. Luminescence is measured after adding the detection reagent [4] [5].
  • In Vivo Liver Fibrosis Model: Liver fibrosis is induced in mice (e.g., with CCl₄). This compound is administered orally (e.g., 10-20 mg/kg) for several weeks. Fibrosis is assessed by histology (e.g., Masson's Trichrome staining), and blood is collected to measure liver damage markers like AST and ALT [1].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting the p110α catalytic subunit of PI3K. This action prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, thereby inhibiting the downstream PI3K/Akt signaling pathway. The following diagram illustrates this mechanism and its cellular consequences.

G GrowthFactors Growth Factor Signals RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Leads to CellProcesses Cell Survival Proliferation Growth mTOR->CellProcesses mTOR->Apoptosis Leads to HS173 This compound (PI3Kα Inhibitor) HS173->PI3K  Inhibits

Key Differentiating Features of this compound

  • High Selectivity: this compound's high potency and selectivity for the p110α isoform differentiate it from first-generation pan-PI3K inhibitors. This is significant because the p110α isoform is frequently mutated in solid tumors, and targeted inhibition may help reduce off-target toxicity associated with inhibiting other isoforms (like p110δ in hematopoietic cells) [6] [7].
  • Dual Therapeutic Potential: Much of the research on this compound highlights its application not only in oncology but also in non-oncological conditions like liver fibrosis, setting it apart from many clinical-stage PI3K inhibitors that are developed primarily for cancer [1].
  • Function as a Sensitizer: A prominent theme in the research is its role as a radiosensitizer and chemosensitizer. Evidence shows it can sustain DNA damage and impair its repair, thereby enhancing the efficacy of radiotherapy and chemotherapy in resistant cancer models like pancreatic and head and neck cancers [2] [3].

Important Considerations for Researchers

  • Preclinical Status: It is crucial to note that this compound remains a preclinical research tool. Its pharmacological and safety profiles in humans are unknown, and its development status is far behind that of FDA-approved inhibitors like Alpelisib and Copanlisib [6] [7] [8].
  • Managing PI3K Inhibitor Toxicity: Clinical experience with other PI3K inhibitors shows that toxicity management is a major challenge. Adverse effects like hyperglycemia, rash, diarrhea, and hepatotoxicity are common and often mechanism-based ("on-target") [6]. This underscores the importance of careful safety profiling for any new candidate in this class.

References

HS-173 validation in RIP3-dependent necroptosis

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 Experimental Validation Data

The following table summarizes the key experimental findings from the primary study on this compound as a novel inducer of necroptosis in lung cancer [1] [2] [3]:

Experimental Aspect Details and Findings
Core Finding Identified as a novel inducer of RIP3-dependent necroptosis in lung cancer [1] [2].
Mechanism of Action Activates the RIP3/MLKL signaling pathway. Increases phosphorylation of RIP3 and MLKL. Effect is reversed by necroptosis inhibitors [1] [2].
Cellular Evidence Decreased cell survival in a dose-dependent manner in RIP3-expressing lung cancer cells (e.g., H2009, H1650). No death in RIP3-lacking cells (e.g., HCC827, A549). Cell death rescued by Necrostatin-1 and Dabrafenib [1].
Necroptosis Hallmarks Increased levels of released HMGB1 (a DAMP). Observation of necroptotic morphological features (organelle swelling, plasma membrane rupture) [1].
In Vivo Validation Inhibited tumor growth in mouse xenograft models through stimulation of necroptosis [1] [2].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the original study [1]:

  • Cell Culture: Human lung cancer cell lines (H2009, HCC827, H1650, A549) and a colon cancer cell line (HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
  • Cell Viability Assay: Cells were seeded and treated with this compound for 48 hours. Cell viability was assessed using the MTT assay.
  • Western Blot Analysis: Proteins were extracted, separated by SDS-PAGE, and transferred to membranes. Specific antibodies were used to detect RIP3, p-RIP3, MLKL, p-MLKL, and actin.
  • Necroptosis Inhibition: Cells were pre-treated with necroptosis inhibitors (Necrostatin-1, Dabrafenib) for 1 hour before the addition of this compound to confirm the death mechanism.
  • HMGB1 Release Measurement: The release of High Mobility Group Box 1 (HMGB1) into the culture medium was measured as an indicator of necroptosis.
  • In Vivo Xenograft Model: Mouse xenograft models were established, and the anti-tumor effect of this compound was evaluated by monitoring tumor volume and weight.

Necroptosis Signaling Pathway

The diagram below illustrates the key signaling pathway through which this compound induces necroptosis, based on the described mechanism [1] [4] [5].

HS173 This compound RIP3 RIP3 HS173->RIP3 Enhances expression/activation pRIP3 p-RIP3 (Activated) RIP3->pRIP3 Phosphorylation MLKL MLKL pRIP3->MLKL Phosphorylates pMLKL p-MLKL (Activated) MLKL->pMLKL Oligomer MLKL Oligomers pMLKL->Oligomer Oligomerization & Translocation Necroptosis Plasma Membrane Rupture (Necroptosis) Oligomer->Necroptosis Disrupts Membrane Inhibitors Necrostatin-1 Dabrafenib Inhibitors->pRIP3 Inhibits

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to extend your literature search to find other direct RIP3-dependent necroptosis inducers for a side-by-side analysis. I suggest:

  • Search for specific alternatives: Look for experimental data on other known necroptosis inducers (e.g., Shikonin [6] or specific kinase inhibitors) in repositories like PubMed and Google Scholar.
  • Compare key parameters: When you find other compounds, create a comparison table focusing on Potency (IC50 values), Selectivity for RIP3, Efficacy in different cancer cell lines, and In vivo activity.
  • Consult recent reviews: Look for recent review articles on necroptosis in cancer therapy, as they often contain comparative tables of various inducing agents [4] [5].

References

HS-173: Mechanism and Preclinical Efficacy in Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 is a novel small-molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. The following table summarizes its key efficacy data from preclinical studies in pancreatic cancer.

Aspect Experimental Findings for this compound
Primary Mechanism PI3K/AKT pathway inhibition [1].
Key Secondary Effect Radiosensitization; inhibits DNA damage repair by suppressing ATM and DNA-PKcs kinase activity [1].
In Vitro Model Human pancreatic cancer cell lines (Miapaca-2, PANC-1) [1].
In Vitro Efficacy Significant reduction in clonogenic survival post-radiation; synergistic increase in apoptotic cell death (increased TUNEL-positive cells, cleaved caspase-3/PARP) [1].
In Vivo Model Mouse xenograft models using human pancreatic cancer cells [1].
In Vivo Efficacy Combined this compound and radiation delayed tumor growth and impaired DNA repair [1].

The diagram below illustrates the proposed mechanism by which this compound acts as a radiosensitizer.

G Start Radiation Therapy DSB DNA Double-Strand Breaks (DSBs) Start->DSB ATM ATM Activation DSB->ATM DNAPKcs DNA-PKcs Activation DSB->DNAPKcs Repair DNA Damage Repair ATM->Repair Activates DNAPKcs->Repair Activates Resistance Radioresistance Repair->Resistance HS173 This compound Treatment Inhibit HS173->Inhibit Inhibit->ATM  Inhibits Inhibit->DNAPKcs  Inhibits

Detailed Experimental Protocol for this compound

The key experiments validating this compound's efficacy as a radiosensitizer were conducted as follows [1]:

  • Clonogenic Survival Assay: Pancreatic cancer cells were treated with this compound for 24 hours, then exposed to varying radiation doses (2, 4, 6 Gy). After 10-14 days, colonies were stained and counted. Survival fractions were calculated to determine radiosensitization.
  • Apoptosis Assay (TUNEL): Cells pretreated with this compound (1 and 10 μM) for 6 hours were irradiated (10 Gy). Apoptotic cell death was quantified 24-72 hours post-irradiation via TUNEL staining, supported by Western blot analysis of cleaved caspase-3 and PARP.
  • Cell Cycle Analysis: Using flow cytometry, researchers analyzed cell cycle distribution 24 hours after combined this compound and radiation treatment. Western blot was used to assess levels of phosphorylated Cdc2, a key regulator of G2/M transition.
  • DNA Damage Repair Assessment: Immunofluorescence and Western blotting measured phosphorylation levels of key DNA repair proteins (ATM, DNA-PKcs, KAP1) and the DNA damage marker γ-H2AX at 30 minutes and up to 24 hours post-irradiation.
  • In Vivo Xenograft Study: Mice bearing human pancreatic tumor xenografts were treated with this compound, radiation, or both. Tumor volume was measured regularly to assess the combination's effect on growth delay. Excised tumors were analyzed for DNA damage repair markers.

Research Context and Further Steps

This compound is firmly in the preclinical research stage. The available data is promising but comes from cell lines and animal models. In contrast, other targeted therapies like antibody-drug conjugates (ADCs) targeting HER2 and HER3 are already in advanced clinical trials, though primarily for other cancer types [2] [3].

To place this compound in the broader development landscape, you could:

  • Consult specialized databases like ClinicalTrials.gov to check if any clinical trials have been initiated for this compound.
  • Expand your literature search for direct comparisons with other PI3K inhibitors (e.g., idelalisib, copanlisib) in pancreatic models, which may reveal data on efficacy, toxicity, and therapeutic windows.
  • Investigate relevant drug classes in the search results, such as HER2/HER3-targeting Antibody-Drug Conjugates (ADCs), which represent a different but promising approach in oncology [2] [4] [3].

References

HS-173's Anti-fibrotic Profile and Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The core anti-fibrotic effect of HS-173 is attributed to its potent inhibition of the PI3K/Akt signaling pathway. This pathway is a key driver of the activation and proliferation of Hepatic Stellate Cells (HSCs), which are the primary cells responsible for excess collagen production and scar tissue deposition in liver fibrosis [1] [2].

The table below summarizes the anti-fibrotic performance of this compound based on available experimental data.

Aspect Evaluated Experimental Model Key Findings on this compound Comparison with Other PI3K Inhibitor (LY294002)
HSC Viability & Proliferation Human HSC lines (HSC-T6, LX-2) Dose- and time-dependent reduction in cell viability; ~80-90% growth inhibition at 10 μM [1]. This compound caused a greater reduction in HSC growth rate than LY294002 [1].
HSC Apoptosis Human HSC lines (HSC-T6, LX-2) Increased TUNEL staining; increased expression of cleaved caspase-3; decreased expression of Bcl-2; loss of mitochondrial membrane potential [1]. Information not directly available in the provided results.
ECM Component Expression Human HSC lines & Mouse model Reduced expression of Collagen I, fibronectin, vimentin, TIMP-1, and MMP-2 [1]. Information not directly available in the provided results.
PI3K Pathway Inhibition Human HSC lines & Mouse model Effectively suppressed phosphorylation of Akt and its downstream target P70S6K [1]. This compound suppressed phosphorylation of Akt and P70S6K to a greater degree than LY294002 [1].
In Vivo Efficacy CCl4-induced mouse liver fibrosis model Reduced fibrotic area on histology; lowered AST/ALT levels (indicators of liver damage) [1]. Information not directly available in the provided results.

Detailed Experimental Protocols

To help you understand the validation methods, here are the key experimental protocols from the research:

  • In Vitro HSC Culture and Treatment: Studies used human hepatic stellate cell lines (HSC-T6 and LX-2). Cells were exposed to this compound at various concentrations (typically ranging from 0.1 μM to 10 μM) for 24, 48, and 72 hours. Cell viability was assessed using standard assays, and proliferation was measured via BrdU incorporation [1].
  • Analysis of Apoptosis and Cell Cycle: Apoptosis was evaluated using TUNEL staining to detect DNA fragmentation and JC-1 staining to measure loss of mitochondrial membrane potential. Protein expression of apoptosis-related markers like cleaved caspase-3 and Bcl-2 was analyzed by Western blot. For cell cycle analysis, cells were stained with Propidium Iodide (PI) and analyzed by flow cytometry [1].
  • Protein Expression Analysis: The expression of proteins related to fibrosis (α-SMA, collagen I, fibronectin) and PI3K pathway activity (phospho-Akt, total Akt, phospho-P70S6K) was determined using Western blotting and immunofluorescence [1].
  • In Vivo Liver Fibrosis Model: Liver fibrosis was induced in mice by administration of carbon tetrachloride (CCl4). This compound was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg. The extent of fibrosis was assessed through histological staining of liver tissue sections (e.g., Masson's Trichrome (MT) for collagen deposition). Blood serum was analyzed for ALT and AST levels to quantify liver damage [1].

Mechanism of Action: PI3K Pathway Inhibition

The following diagram illustrates the proposed mechanism by which this compound attenuates liver fibrosis, based on the described research.

G Insult Chronic Liver Injury PI3K PI3K Activation Insult->PI3K Triggers Akt Akt Phosphorylation PI3K->Akt Leads to HSC Hepatic Stellate Cell (HSC) Activation & Proliferation Akt->HSC Promotes ECM Excessive ECM Production (Collagen I, α-SMA) HSC->ECM Causes Fibrosis Liver Fibrosis ECM->Fibrosis Results in Inhibitor This compound Intervention Block1 Inhibits PI3K Inhibitor->Block1 Direct Target Block2 Blocks Akt Phosphorylation Block1->Block2 Downstream Effect Block3 Suppresses HSC Activation Block2->Block3 Suppresses Block4 Reduces ECM Production Block3->Block4 Reduces Outcome Attenuated Fibrosis Block4->Outcome Leads to

Research Context and Considerations

  • PI3K as a Broader Target: The antifibrotic potential of targeting the PI3K pathway is supported by other research. For example, the PI3K/mTOR inhibitor omipalisib also showed efficacy in reducing fibrosis markers in both mouse and human liver tissue models [3].
  • Alternative Cell Death Mechanism: It is worth noting that in other disease models, such as lung cancer, this compound has been shown to induce RIP3-dependent necroptosis, an alternative form of programmed cell death [4]. This indicates that its mechanisms of action may be context-dependent.
  • Current Research Limitations: The available data for this compound in liver fibrosis, while compelling, appears to be primarily from preclinical studies (in vitro and in vivo animal models). As of the provided information, it is not clear if clinical trials have been initiated to validate these findings in humans.

References

HS-173 combination therapy synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of HS-173

The table below outlines the known synergistic combinations of this compound, the cancer types studied, the proposed primary mechanisms of action, and key experimental findings.

Combination Partner Cancer Type(s) Studied Primary Proposed Synergistic Mechanism Key Experimental Findings & Models

| Sorafenib (RAF inhibitor) [1] | Pancreatic Cancer | Co-inhibition of parallel survival pathways (PI3K/AKT and RAF/MEK/ERK) to overcome compensatory signaling [1]. | • Synergistically inhibited cell proliferation in Panc-1, Miapaca-2, and Aspc-1 cells [1]. • Enhanced apoptosis and suppressed angiogenesis [1]. | | PRI-724 (Wnt/β-catenin inhibitor) [2] [3] | Head and Neck Squamous Carcinoma (HNSCC) | Concurrent targeting of the PI3K/AKT and Wnt/β-catenin pathways, which are frequently co-upregulated [2] [3]. | • More potent in inducing apoptosis in CAL 27 and FaDu cells compared to single agents [2]. • Synergistic reduction in cell viability [3]. | | Niraparib (PARP inhibitor) [4] | Colorectal Cancer | Dual targeting of DNA damage repair (via PARP inhibition) and cell survival (via PI3K inhibition), inducing immunogenic cell death [4]. | • Co-encapsulated in a nanoformulation for co-delivery [4]. • Synergistically enhanced radiation sensitivity (radiosensitization) [4]. • Combined with radiotherapy and anti-CTLA-4 immunotherapy, it improved tumor control in a CT26 mouse model [4]. |

Experimental Protocols for Key Assays

The synergistic effects of this compound combinations are typically validated through a series of standardized in vitro experiments.

  • Cell Viability and Synergy Assay (MTT Assay) [1] [5]:
    • Procedure: Cells are plated in 96-well plates and treated with serial dilutions of this compound and its combination partner, both alone and together, for 48-72 hours. MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved in DMSO, and the absorbance is measured at 540 nm. The combination index (CI) is calculated using software like CompuSyn to determine synergism (CI < 1) [1].
  • Cell Migration Assay (Wound Healing/Scratch Assay) [6]:
    • Procedure: A confluent cell monolayer is scratched with a pipette tip to create a "wound." The cells are then treated with TGF-β (to induce migration) with or without this compound. Images are taken at regular intervals (e.g., 0h and 16h) to measure the rate of wound closure [6].
  • Cell Invasion Assay (Transwell Invasion) [6]:
    • Procedure: Transwell chambers with a membrane coated with Matrigel (a basement membrane matrix) are used. Cells suspended in a serum-free medium are placed in the upper chamber, and a medium with a chemoattractant (like serum or TGF-β) is placed in the lower chamber. After incubation, cells that invade through the Matrigel to the lower side of the membrane are fixed, stained, and counted [6].
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining) [2]:
    • Procedure: Cells are treated with the drugs, harvested, and then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The population of apoptotic cells (Annexin V positive) is then quantified using flow cytometry [2].

Signaling Pathways and Experimental Workflow

The synergistic mechanism of the this compound and Sorafenib combination and a general workflow for testing these combinations can be visualized through the following diagrams.

G K_RAS Mutated K-RAS (Upstream Driver) PI3K PI3K K_RAS->PI3K Activates MEK MEK K_RAS->MEK Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Survival Cell Survival Proliferation AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis ERK ERK MEK->ERK Phosphorylates ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis HS173 This compound HS173->PI3K Inhibits Sorafenib Sorafenib Sorafenib->MEK Inhibits

This compound and Sorafenib Synergistic Mechanism

This diagram illustrates how this compound and Sorafenib simultaneously inhibit the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, two parallel signaling routes often activated in cancers like pancreatic cancer. Co-inhibition prevents one pathway from compensating when the other is blocked, leading to a synergistic increase in anti-cancer effects [1].

G Start In Vitro Screening A1 Cell Viability Assay (MTT/Resazurin) Start->A1 A2 Synergy Calculation (Combination Index) A1->A2 A3 Functional Assays A2->A3 B1 Migration (Wound Healing) A3->B1 B2 Invasion (Transwell) A3->B2 B3 Apoptosis (Annexin V/PI) A3->B3 A4 Mechanistic Investigation A3->A4 C1 Protein Analysis (Western Blot) A4->C1 C2 Pathway Activity A4->C2 A5 In Vivo Validation A4->A5 D1 Xenograft/Orthotopic Mouse Models A5->D1 D2 Tumor Growth & Metastasis A5->D2

Experimental Workflow for Combination Testing

This chart outlines a typical workflow for evaluating a novel drug combination like this compound with another agent. It begins with in vitro screening to confirm synergy, proceeds to functional and mechanistic studies to understand how it works, and culminates in in vivo validation in animal models [1] [6].

Key Insights for Researchers

  • Overcoming Resistance: A key rationale for these combinations is to preemptively target compensatory pathways that cancer cells use to evade single-agent therapies [1].
  • Innovative Formulations: The nanoformulation of this compound with niraparib highlights a strategy to improve the delivery and co-localization of combination drugs, potentially enhancing efficacy and reducing off-target toxicity [4].
  • Expanding Applications: While initially studied in pancreatic cancer, the synergistic potential of this compound is now being demonstrated in other malignancies like head and neck squamous cell carcinoma and colorectal cancer, suggesting a broader applicability [2] [3].

References

HS-173 PI3K inhibition potency validation

Author: Smolecule Technical Support Team. Date: February 2026

HS-173 Potency and Anticancer Activity

The following table summarizes key experimental findings on this compound's anticancer activity from pre-clinical studies.

Cancer Type Experimental Model Key Findings on Potency & Efficacy Proposed Primary Mechanism Citations
Pancreatic Cancer In vitro (Panc-1, Miapaca-2, Aspc-1 cells); In vivo (xenograft & metastatic models) Inhibited cell viability (40-50% at 1 μM, 48h); Suppressed TGF-β-induced migration, invasion, and metastasis; Reversed EMT markers. Inhibition of PI3K/Akt/mTOR and Smad2/3 signaling pathways. [1]
Non-Small Cell Lung Cancer (NSCLC) In vitro (A549, H1299, NCI-H596 cells) Demonstrated anti-proliferative effects; Induced G2/M cell cycle arrest and apoptosis. Blocking the PI3K/Akt/mTOR pathway. [2]
Pancreatic Cancer (Radiosensitization) In vitro (Miapaca-2, PANC-1 cells); In vivo (xenograft model) Enhanced radiation sensitivity; Sustained DNA damage; Delayed tumor growth. Inhibition of radiation-induced DNA damage repair (ATM, DNA-PKcs). [3]
Liver Fibrosis In vitro (HSC-T6, LX-2 cells); In vivo (CCl4-induced mouse model) Suppressed HSC proliferation and activation; Induced G2/M arrest and apoptosis; Reduced collagen expression. Blocking the PI3K/Akt pathway. [4]
Pancreatic Cancer (Combination Therapy) In vitro (Panc-1, Miapaca-2, Aspc-1 cells) Synergistic anti-proliferative effect when combined with sorafenib. Concurrent inhibition of PI3K/Akt and RAF/MEK/ERK pathways. [5]

Detailed Experimental Protocols

The potency of this compound was validated through standardized and specialized experimental protocols. Key methodologies are detailed below.

  • Cell Viability and Proliferation Assays:

    • MTT Assay: Cells were plated in 96-well plates and treated with a dose range of this compound (e.g., 0.1-10 μM) for 24-72 hours. After treatment, MTT reagent was added, and the formazan crystals formed by viable cells were dissolved. Absorbance was measured at 540 nm to determine the percentage of cell growth inhibition [2] [5].
    • Clonogenic Assay: Used to evaluate long-term cell survival and proliferation. Cells were treated with this compound, irradiated in some experiments, and then allowed to form colonies for 10-14 days. Colonies were fixed, stained, and counted to determine surviving fractions [1] [3].
  • Apoptosis Analysis:

    • TUNEL Assay: Following this compound treatment, cells were fixed and incubated with enzymes that label DNA strand breaks, which are characteristic of apoptosis. The stained cells were analyzed via fluorescence microscopy or flow cytometry to quantify apoptosis [3] [4].
    • Western Blot Analysis for Apoptotic Markers: Cell lysates from treated samples were subjected to protein separation and immunoblotting. Membranes were probed with antibodies against cleaved caspase-3, cleaved PARP, and other proteins to confirm activation of apoptotic pathways [3] [2].
  • Cell Migration and Invasion Assays:

    • Wound Healing/Scratch Assay: A scratch was made in a confluent cell monolayer. The closure of this wound was monitored over time (e.g., 16 hours) with or without this compound treatment, often in the presence of an EMT-inducer like TGF-β, to assess migratory inhibition [1].
    • Transwell Invasion Assay: Cells were placed in the upper chamber of a Matrigel-coated transwell insert. This compound was added to the lower chamber, and after an incubation period, cells that invaded through the matrix were fixed, stained, and counted [1].
  • Western Blot Analysis of Signaling Pathways: This was a core technique for mechanistic validation. Cell lysates were prepared, and proteins were separated and transferred to membranes. These were then probed with specific phospho-antibodies (e.g., p-Akt, p-mTOR, p-Smad) to demonstrate that this compound effectively inhibits its target pathway and downstream effectors [1] [4] [2].

This compound Mechanism of Action in Pancreatic Cancer

The diagram below illustrates the key signaling pathways inhibited by this compound, particularly in the context of its role in suppressing EMT and metastasis in pancreatic cancer, as revealed by the studies.

G cluster_pathway PI3K/Akt/mTOR Pathway TGF_b TGF-β Stimulus PI3K PI3K (Target) TGF_b->PI3K Activates Smad23 Smad2/3 TGF_b->Smad23 Activates AKT AKT PI3K->AKT Phosphorylates PI3K->AKT mTOR mTOR AKT->mTOR Activates AKT->mTOR EMT EMT & Metastasis (Migration, Invasion) AKT->EMT Promotes mTOR->EMT Promotes Smad23->EMT Promotes HS173 This compound Inhibition HS173->PI3K Inhibits

Key Insights for Researchers

  • Broad-Spectrum Pre-clinical Activity: this compound demonstrates potent anti-proliferative and pro-apoptotic effects across multiple cancer cell lines, including pancreatic, non-small cell lung cancer, and in models of liver fibrosis [1] [4] [2].
  • Multi-Functional Anti-Tumor Effects: Beyond direct cell killing, its ability to reverse EMT, inhibit metastasis, and act as a radiosensitizer highlights its potential to target aggressive tumor characteristics and overcome treatment resistance [1] [3].
  • Synergistic Potential: The observed synergy with sorafenib underscores the therapeutic strategy of concurrently targeting the PI3K/AKT and RAF/MEK/ERK pathways to improve efficacy [5].

The available data is promising but comes entirely from pre-clinical studies. As a researcher, you will appreciate that the direct comparative data against a wide range of other PI3K inhibitors in standardized assays is limited from these results.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

422.10487624 Da

Monoisotopic Mass

422.10487624 Da

Heavy Atom Count

30

Appearance

white to off-white solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

UNII

2758X982JL

Wikipedia

HS-173

Dates

Last modified: 08-15-2023
1: Son MK, Ryu YL, Jung KH, Lee H, Lee HS, Yan HH, Park HJ, Ryu JK, Suh JK, Hong S, Hong SS. HS-173, a novel PI3K inhibitor, attenuates the activation of hepatic stellate cells in liver fibrosis. Sci Rep. 2013 Dec 11;3:3470. doi: 10.1038/srep03470. PubMed PMID: 24326778; PubMed Central PMCID: PMC3858860.
2: Lee H, Kim SJ, Jung KH, Son MK, Yan HH, Hong S, Hong SS. A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. Oncol Rep. 2013 Aug;30(2):863-9. doi: 10.3892/or.2013.2499. Epub 2013 May 27. PubMed PMID: 23708425.
3: Jung KH, Ryu YL, Lee HS, Lee H, Son MK, Yan HH, Hong SW, Ryu JK, Hong S, Suh JK, Hong SS. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques. Int J Oncol. 2013 Jun;42(6):2001-8. doi: 10.3892/ijo.2013.1905. Epub 2013 Apr 16. PubMed PMID: 23588860.
4: Yun SM, Jung KH, Lee H, Son MK, Seo JH, Yan HH, Park BH, Hong S, Hong SS. Synergistic anticancer activity of HS-173, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells. Cancer Lett. 2013 May 1;331(2):250-61. doi: 10.1016/j.canlet.2013.01.007. Epub 2013 Jan 20. PubMed PMID: 23340175.
5: Lee H, Jung KH, Jeong Y, Hong S, Hong SS. HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis. Cancer Lett. 2013 Jan 1;328(1):152-9. doi: 10.1016/j.canlet.2012.08.020. Epub 2012 Aug 26. PubMed PMID: 22929971.

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